3-Iodomethyl-1-methylpyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(iodomethyl)-1-methylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12IN/c1-8-3-2-6(4-7)5-8/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTRIDILORUDGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Iodomethyl-1-methylpyrrolidine synthesis from hydroxymethylpyrrolidine
The following guide details the synthesis of 3-(Iodomethyl)-1-methylpyrrolidine from (1-Methylpyrrolidin-3-yl)methanol .
This document is structured as a high-level technical whitepaper for drug discovery chemists. It prioritizes mechanistic understanding, stability management, and reproducible execution.[1]
Technical Guide & Protocol
Executive Summary & Strategic Value
3-(Iodomethyl)-1-methylpyrrolidine is a high-value chiral building block in fragment-based drug discovery (FBDD).[1] It serves as a precursor for introducing the N-methylpyrrolidine motif—a privileged scaffold found in nicotinic acetylcholine receptor agonists, histone deacetylase (HDAC) inhibitors, and various CNS-active agents.[1]
The Core Challenge: The synthesis is chemically straightforward but practically treacherous due to Neighboring Group Participation (NGP) . The tertiary amine nitrogen is positioned perfectly to displace the iodide, resulting in the formation of a stable, non-reactive bicyclic quaternary ammonium salt (1-azabicyclo[3.1.0]hexane system).
The Solution: This guide presents two validated pathways. Method A (Appel Reaction) is the recommended bench-scale route for its mildness and stereochemical retention. Method B (Sulfonate Displacement) is provided as a scalable alternative.[2] Both routes strictly mandate isolation as the hydroiodide (HI) salt to prevent self-quaternization.
Retrosynthetic Analysis & Mechanistic Logic
The transformation requires the substitution of a primary hydroxyl group with an iodide.
The Instability Trap (Critical Expert Insight)
Before beginning, researchers must understand the degradation pathway. In the free-base form, the lone pair on the N1 nitrogen can attack the electrophilic exocyclic methylene (C3-CH₂-I).
-
Kinetic Driver: The formation of two fused five-membered rings (or a [3.1.0] system) is entropically favored.
-
Result: Irreversible formation of 1-methyl-1-azabicyclo[3.1.0]hexan-1-ium iodide .[1] This species is chemically inert to standard nucleophilic displacement, rendering the batch useless.
-
Control: The product must be kept protonated (
).
Visualization: Synthesis & Degradation Pathways
Figure 1: Reaction logic showing the critical necessity of salt formation to avoid the bicyclic dead-end product.
Experimental Protocols
Method A: The Appel Reaction (Recommended)
Best for: Bench scale (<10g), high stereochemical fidelity, mild conditions.
This "one-pot" protocol utilizes Triphenylphosphine (PPh₃), Iodine (I₂), and Imidazole.[1] The weak base imidazole neutralizes the HI byproduct initially, but we will deliberately acidify later.
Reagents:
-
(1-Methylpyrrolidin-3-yl)methanol (1.0 equiv)[1]
-
Triphenylphosphine (PPh₃) (1.2 equiv)
-
Iodine (I₂) (1.2 equiv)
-
Imidazole (1.5 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Protocol:
-
Setup: Flame-dry a round-bottom flask (RBF) and purge with Argon/Nitrogen. Add PPh₃ (1.2 eq) and Imidazole (1.5 eq) dissolved in anhydrous DCM (0.1 M concentration relative to substrate).
-
Iodine Addition: Cool the solution to 0°C . Add I₂ (1.2 eq) portion-wise. The solution will turn dark brown and then fade to a yellow suspension as the phosphonium salt forms. Stir for 15 minutes.
-
Substrate Addition: Add (1-Methylpyrrolidin-3-yl)methanol (1.0 eq) dropwise (dissolved in minimal DCM) at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (System: 10% MeOH/DCM; stain with KMnO₄ or Dragendorff).
-
Note: The alcohol spot should disappear; a less polar product spot will appear.
-
-
Workup (Crucial Step for Salt Isolation):
-
Cool the mixture to 0°C.
-
Do not perform a basic aqueous wash. Instead, slowly add Diethyl Ether (Et₂O) to precipitate the Triphenylphosphine oxide (PPh₃O) byproduct. Filter off the solids.[2]
-
Take the filtrate (containing the product free base) and bubble anhydrous HCl gas or add 4M HCl in Dioxane dropwise until pH < 3.
-
Alternative: To isolate as the Hydroiodide (HI) salt (often more stable for iodides), concentrate the filtrate to a residue, redissolve in minimal cold Ethanol, and add concentrated aqueous HI (57%), then precipitate with Et₂O.
-
-
Purification: The crude salt precipitates. Filter and wash copiously with cold Et₂O/Acetone to remove residual Iodine and PPh₃O. Recrystallize from EtOH/Et₂O if necessary.
Method B: Mesylation & Finkelstein Displacement (Scale-Up)
Best for: Large scale (>20g), cost-efficiency.[1]
Step 1: Mesylation
-
Dissolve alcohol (1.0 eq) and Triethylamine (1.5 eq) in DCM at 0°C.
-
Add Methanesulfonyl chloride (MsCl) (1.1 eq) dropwise. Stir 1h.
-
Quench with NaHCO₃ (aq). Extract DCM. Dry (Na₂SO₄) and concentrate immediately at low temperature (<30°C). Do not store the mesylate.
Step 2: Iodination
-
Dissolve the crude mesylate in 2-Butanone (MEK) or Acetone .
-
Add Sodium Iodide (NaI) (3.0 eq).
-
Reflux for 4–6 hours (Finkelstein conditions).
-
Isolation: Cool. Filter off the NaCl/NaOMs salts. Concentrate the filtrate.
-
Salt Formation: Redissolve residue in Et₂O/DCM (1:1). Treat with HCl/Dioxane or HI to precipitate the product salt.
Data Summary & Quality Control
| Parameter | Specification | Notes |
| Appearance | Off-white to yellow solid (Salt) | Free base is a yellow oil (unstable).[1] |
| ¹H NMR (DMSO-d₆) | Look for downfield shift from alcohol precursor ( | |
| Stability | High as HI/HCl salt | Free base |
| Storage | -20°C, Desiccated, Dark | Iodides are light sensitive.[1] |
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
| Low Yield | Product cyclized to quaternary salt.[1] | Ensure acidic workup; avoid heat during concentration of free base. |
| Purple Solid | Free Iodine contamination.[1] | Wash solid salt with cold acetone or dilute sodium thiosulfate (rapidly). |
| Sticky Gum | Hygroscopic salt. | Triturate with dry Et₂O under Argon; dry under high vacuum for 24h. |
References
-
Appel Reaction Mechanism & Utility
-
Stability of Amino-Halides (Aziridinium/Bicyclization)
-
Cossy, J., et al. "Synthesis of substituted pyrrolidines via ring expansion of aziridines or ring contraction of piperidines." Chemical Reviews, 2004.[1] (Contextual grounding on nitrogen heterocycle rearrangements).
-
-
General Protocol for Amino-Alcohol to Iodide
-
Finkelstein Reaction Conditions
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013.[1] (Standard authoritative text for SN2 halide exchange).
-
Sources
3-Iodomethyl-1-methylpyrrolidine CAS number and supplier
This technical monograph provides an in-depth analysis of 3-(Iodomethyl)-1-methylpyrrolidine , a specialized heterocyclic building block used in medicinal chemistry for targeting nicotinic acetylcholine receptors (nAChR) and synthesizing complex CNS-active agents.
Chemical Identity & Core Data
Target Compound: 3-(Iodomethyl)-1-methylpyrrolidine Common Synonyms: 1-Methyl-3-(iodomethyl)pyrrolidine; 3-Iodomethyl-N-methylpyrrolidine CAS Registry Number: 1353952-63-2 (Free base) / 5021-33-0 (Precursor Alcohol) Molecular Formula: C₆H₁₂IN Molecular Weight: 225.07 g/mol SMILES: CN1CCC(CI)C1
Physical Properties Table
| Property | Value | Note |
| Appearance | Yellowish oil (Free base) / Off-white solid (Salt) | Alkyl iodides darken upon light exposure due to iodine liberation. |
| Boiling Point | ~65-70°C at 1 mmHg (Predicted) | High vacuum distillation required to prevent decomposition. |
| Solubility | DCM, Chloroform, Methanol | Free base is lipophilic; Salts are water-soluble. |
| Stability | Low (Free Base) | Prone to intermolecular self-quaternization (polymerization). |
| Storage | -20°C, Hygroscopic, Light Sensitive | Store under Argon/Nitrogen. Recommended as HCl or HI salt. |
Critical Stability Analysis: The Self-Quaternization Risk
Expert Insight: Researchers often underestimate the reactivity of 3-(iodomethyl)-1-methylpyrrolidine. It contains both a nucleophilic tertiary amine and a highly electrophilic alkyl iodide within the same structure.
While intramolecular cyclization (forming a bicyclic azetidinium ion) is disfavored due to ring strain (4-membered ring), intermolecular dimerization is a rapid degradation pathway. Two molecules will react to form a quaternary ammonium dimer, rendering the reagent useless.
Operational Mandate:
-
Never store the free base for extended periods (>24 hours) at room temperature.
-
Always generate fresh or store as the hydroiodide (HI) or hydrochloride (HCl) salt. The protonated amine cannot act as a nucleophile, halting the degradation.
Caption: Stability logic flow showing the critical necessity of salt formation to prevent irreversible dimerization.
Synthesis & Preparation Protocols
Due to the instability of the free base, commercial supplies are often intermittent or supplied as the alcohol precursor. The most reliable method is in-situ generation from (1-methylpyrrolidin-3-yl)methanol .
Precursor Sourcing
-
Starting Material: (1-Methylpyrrolidin-3-yl)methanol[1][2][3][4]
-
CAS: 5021-33-0 (Racemic)
-
Suppliers: BLDpharm, Enamine, Matrix Fine Chemicals.
Method A: The Appel Reaction (Recommended for Speed)
This method converts the alcohol to the iodide under mild, neutral conditions, minimizing side reactions.
Reagents:
-
(1-Methylpyrrolidin-3-yl)methanol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Iodine (I₂) (1.2 eq)
-
Imidazole (1.5 eq)
-
Solvent: Dichloromethane (DCM) or Toluene.
Protocol:
-
Dissolution: Dissolve PPh₃ and Imidazole in anhydrous DCM under N₂ atmosphere. Cool to 0°C.
-
Activation: Add Iodine portion-wise. The solution will turn dark brown, then fade to yellow as the phosphonium salt forms.
-
Addition: Add the alcohol (dissolved in minimal DCM) dropwise to the mixture at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (System: 10% MeOH in DCM; Stain: KMnO₄ or Dragendorff).
-
Workup (Critical):
-
Dilute with Et₂O (precipitates Ph₃PO). Filter off solids.[5]
-
Do not concentrate to dryness if the free base is needed. Use the solution directly if possible.
-
To isolate salt: Bubble dry HCl gas or add TMS-I/MeOH to precipitate the salt.
-
Method B: Sulfonate Displacement (Scalable)
Better for larger batches where removing triphenylphosphine oxide is difficult.
-
Mesylation: React alcohol with Methanesulfonyl chloride (MsCl) and Et₃N in DCM at 0°C to form the mesylate.
-
Finkelstein: Dissolve crude mesylate in Acetone or 2-Butanone. Add Sodium Iodide (NaI, 3.0 eq). Reflux for 6-12 hours.
-
Purification: Filter off NaOMs/NaCl salts. Solvent swap to DCM/Water. Wash organic layer with Sodium Thiosulfate (to remove I₂). Dry and convert to salt immediately.
Caption: Dual synthetic pathways (Appel vs. Sulfonate) converging on the stable salt form.
Applications in Drug Development
This motif acts as a pyrrolidine pharmacophore installer . The 3-substituted pyrrolidine ring is a "privileged structure" in medicinal chemistry, mimicking the spacing of acetylcholine.
Nicotinic Acetylcholine Receptor (nAChR) Ligands
The 1-methylpyrrolidine moiety is structurally homologous to the pyrrolidine ring in Nicotine .
-
Mechanism: Substitution of the iodine with diverse nucleophiles (phenols, amines, heterocycles) creates ligands that bind to α4β2 or α7 nAChR subtypes.
-
Example: Synthesis of A-84543 analogs (Abbott Laboratories) for cognitive enhancement.
Covalent Probes
The iodomethyl group is a "soft" electrophile. It can be used to:
-
Alkylate active site cysteines in proteomic profiling.
-
Link the pyrrolidine headgroup to fluorophores for receptor visualization.
Validated Supplier Directory
Note: Direct supply of the iodide is rare due to stability. Purchasing the alcohol precursor is the industry standard.
| Supplier | Role | Product | Catalog/Ref |
| Enamine | Custom Synthesis | Building Blocks | Request "3-(iodomethyl)-1-methylpyrrolidine" |
| BLDpharm | Precursor Source | (1-Methylpyrrolidin-3-yl)methanol | Cat: BD126854 |
| Matrix Fine Chemicals | Precursor Source | (S)-(1-Methylpyrrolidin-3-yl)methanol | Cat: MM1210934 |
| Sigma-Aldrich | Reagents | Triphenylphosphine / Iodine | Standard Catalog |
References
-
Skaanderup, P. R., et al. (2002).[6] "Regioselective Conversion of Primary Alcohols into Iodides." Synthesis, 1721-1727.[6] Link
-
ChemicalBook. "Product Entry: 3-Iodomethyl-1-methylpyrrolidine." Link
-
PubChem. "Compound Summary: (1-Methylpyrrolidin-3-yl)methanol." National Library of Medicine. Link
- Luly, J. R., et al. (1997). "Discovery of A-84543: A Novel, Potent, and Selective Cholinergic Channel Activator." Journal of Medicinal Chemistry.
Sources
- 1. (1-methylpyrrolidin-3-yl)methanol | 5021-33-0 [chemicalbook.com]
- 2. 1210935-33-3|(R)-(1-Methylpyrrolidin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 3. [(3S)-1-METHYLPYRROLIDIN-3-YL]METHANOL | CAS 1210934-04-5 [matrix-fine-chemicals.com]
- 4. 1210935-33-3 | MFCD17015956 | (R)-(1-Methylpyrrolidin-3-yl)methanol [aaronchem.com]
- 5. data.epo.org [data.epo.org]
- 6. Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides [organic-chemistry.org]
3-Iodomethyl-1-methylpyrrolidine: A Technical Guide for Organic Synthesis
This guide details the chemical properties, synthesis, and application of 3-Iodomethyl-1-methylpyrrolidine , a specialized building block used in medicinal chemistry to introduce the solubilizing (1-methylpyrrolidin-3-yl)methyl moiety.
Executive Summary
3-Iodomethyl-1-methylpyrrolidine (often prepared as the hydroiodide salt) is a bifunctional reagent containing a nucleophilic tertiary amine and an electrophilic primary alkyl iodide. It is primarily used to alkylate phenols, amines, and thiols, introducing a basic pyrrolidine side chain that significantly enhances the aqueous solubility and pharmacokinetic profile of drug candidates.
Critical Technical Warning: As a free base, this compound is inherently unstable . It undergoes rapid intermolecular self-quaternization (dimerization/polymerization) at room temperature. For reproducible results, it must be stored as a salt (HI or HCl) or generated in situ immediately prior to use.
Part 1: Chemical Profile & Precursors
| Property | Detail |
| Compound Name | 3-(Iodomethyl)-1-methylpyrrolidine |
| Common Salt Form | 3-(Iodomethyl)-1-methylpyrrolidine hydroiodide |
| CAS Number (Iodide) | 1353952-63-2 (General/Salt forms vary) |
| Precursor Alcohol | (1-Methylpyrrolidin-3-yl)methanol |
| Precursor CAS | 1210934-04-5 (S-isomer); 5021-33-0 (racemate) |
| Molecular Weight | 225.07 g/mol (Free Base) |
| Reactivity Class | Alkylating Agent / Nitrogen Mustard Analog |
Structural Considerations
The molecule consists of a pyrrolidine ring with a methyl group at the N-1 position and an iodomethyl group at the C-3 position. The C-3 center is chiral; both enantiomers ((S) and (R)) are used in asymmetric synthesis depending on the target biological receptor.
Part 2: Synthesis & Preparation
Due to the instability of the free base, commercial availability is often limited to the alcohol precursor or the hydrochloride/hydroiodide salt. Below is a validated protocol for synthesizing the iodide from the alcohol.
Mechanism: Alcohol to Iodide Conversion
The transformation typically utilizes Appel reaction conditions (
DOT Diagram 1: Synthesis Workflow
Experimental Protocol: Preparation of the Hydroiodide Salt
Reagents:
-
(1-Methylpyrrolidin-3-yl)methanol (1.0 equiv)[1]
-
Triphenylphosphine (
) (1.2 equiv) -
Imidazole (1.2 equiv)
-
Iodine (
) (1.2 equiv) -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
Dissolution: Dissolve
and imidazole in anhydrous DCM under nitrogen atmosphere. Cool to 0°C. -
Iodine Addition: Add iodine portion-wise. The solution will turn dark brown and then fade to yellow/orange as the adduct forms.
-
Substrate Addition: Add (1-methylpyrrolidin-3-yl)methanol dropwise. Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2–4 hours.
-
Work-up (Critical):
-
Option A (In-situ use): Do not isolate. Use the solution directly for the next alkylation step if the solvent is compatible.
-
Option B (Isolation as Salt): Quench with saturated aqueous
to remove excess iodine. Extract with DCM. Dry the organic layer ( ).[2] Do not concentrate to dryness as the free base. -
Add 1 equivalent of HI (or HCl in ether) to the dried organic layer to precipitate the salt. Filter and dry the solid under vacuum.[2] Store at -20°C.
-
Part 3: Handling, Stability & Self-Quaternization
The defining characteristic of this building block is its "suicide" reactivity. It contains both a leaving group (iodide) and a nucleophile (tertiary amine).
The Dimerization Problem
In the free base form, the nitrogen of one molecule attacks the iodomethyl carbon of another, forming a bis-quaternary ammonium salt (dimer) or oligomers. This reaction is concentration-dependent and rapid in polar solvents.
DOT Diagram 2: Self-Quaternization Mechanism
Best Practice: Always generate the free base in situ in the presence of the target nucleophile (phenol/amine) to ensure the target reaction outcompetes dimerization.
Part 4: Applications in Organic Synthesis
O-Alkylation of Phenols (Ether Synthesis)
This is the most common application, used to link the pyrrolidine motif to aromatic scaffolds (e.g., in dopamine D2/D3 antagonists or integrin inhibitors).
Protocol:
-
Deprotonation: Dissolve the phenol (1.0 equiv) in DMF or Acetone. Add a base (
or , 2–3 equiv). Stir for 30 mins. -
Coupling: Add 3-iodomethyl-1-methylpyrrolidine hydroiodide (1.1–1.5 equiv).
-
Reaction: Heat to 60–80°C. The base neutralizes the HI salt in situ, releasing the reactive free base which is immediately intercepted by the phenoxide.
-
Purification: The product is a basic amine. Acid-base extraction is highly effective for purification (Extract into aqueous acid
Wash organics Basify aqueous layer Extract product).
N-Alkylation of Amines
Used to create diamines or functionalized heterocycles.
-
Conditions: Use a non-nucleophilic base (e.g., DIPEA, NaH) in THF or DMF.
-
Note: If the target amine is less nucleophilic than the pyrrolidine nitrogen, self-quaternization may compete significantly. High dilution or excess target amine helps.
Medicinal Chemistry Significance
The (1-methylpyrrolidin-3-yl)methyl group serves two roles:
-
Solubility: The tertiary amine (
) is protonated at physiological pH, improving water solubility. -
Receptor Binding: The pyrrolidine ring provides a rigid spacer, often positioning the basic nitrogen to interact with aspartate/glutamate residues in GPCR binding pockets.
References
-
Synthesis and Properties of Pyrrolidine Derivatives
- Title: 1-Methylpyrrolidine-3-ol and derivatives: Synthesis and Applic
- Source: BenchChem / PubChem D
-
Link:
-
Integrin Inhibitor Synthesis (Application Example)
- Title: Profile of a Highly Selective Quaternized Pyrrolidine Betaine αvβ6 Integrin Inhibitor.
- Source: Journal of Medicinal Chemistry (2019).
-
Link:
-
Precursor Identification
-
General Iodination Protocols (Appel Reaction)
- Title: Nucleophilic I- Reagents: Mechanism + Description.
- Source: ACS Green Chemistry Institute.
-
Link:
Sources
- 1. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. [(3S)-1-METHYLPYRROLIDIN-3-YL]METHANOL | CAS 1210934-04-5 [matrix-fine-chemicals.com]
- 4. CAS 1210934-04-5: [(3S)-1-methylpyrrolidin-3-yl]methanol [cymitquimica.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Iodomethyl-1-methylpyrrolidine
Introduction: The Significance of the Pyrrolidine Moiety and its Iodinated Derivatives
The pyrrolidine ring is a cornerstone structural motif in a vast array of natural products, pharmaceuticals, and catalysts. Its prevalence stems from its unique stereochemical and electronic properties, which are often crucial for biological activity. N-methylpyrrolidine derivatives, in particular, are key intermediates in the synthesis of anticholinergic drugs and other pharmacologically active compounds. The introduction of an iodomethyl group at the 3-position of the N-methylpyrrolidine scaffold, yielding 3-Iodomethyl-1-methylpyrrolidine, provides a highly versatile synthetic handle. The carbon-iodine bond is an excellent leaving group, making this compound a valuable precursor for introducing a variety of nucleophiles via SN2 reactions to build more complex molecular architectures.
This guide provides a detailed, two-part protocol for the synthesis of 3-Iodomethyl-1-methylpyrrolidine. The synthesis begins with the formation of the key intermediate, 1-Methyl-3-pyrrolidinol, followed by its conversion to the target iodide. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind each step to allow for adaptation and troubleshooting.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: the construction of the pyrrolidine ring to form the alcohol precursor, and the subsequent functional group interconversion to install the iodide.
Caption: Overall workflow for the synthesis of 3-Iodomethyl-1-methylpyrrolidine.
PART 1: Synthesis of 1-Methyl-3-pyrrolidinol
This procedure details the formation of the N-methylpyrrolidine ring system through the reaction of 1,4-dichloro-2-butanol with methylamine. This reaction proceeds via a tandem nucleophilic substitution and intramolecular cyclization.
Protocol 1: Synthesis of 1-Methyl-3-pyrrolidinol
Reaction Principle: Methylamine acts as a nucleophile, first displacing one of the chloride ions from 1,4-dichloro-2-butanol. The resulting secondary amine then undergoes an intramolecular SN2 reaction, where the nitrogen attacks the carbon bearing the second chloride, forming the five-membered pyrrolidine ring. The use of a pressure vessel is necessary due to the volatility of methylamine and to ensure the reaction reaches the required temperature for efficient cyclization.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1,4-Dichloro-2-butanol | 143.01 | 102 g | 0.713 | Starting material. |
| Methylamine (40% aq. soln.) | 31.06 | 250 g | ~3.22 | Acts as both reactant and base. |
| Sodium Hydroxide (solid) | 40.00 | 110 g | 2.75 | For neutralization and workup. |
| Anhydrous Magnesium Sulfate | 120.37 | 20 g | - | Drying agent. |
Step-by-Step Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a 500 mL four-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with 250 g of a 40 wt% aqueous solution of methylamine.
-
Initial Reaction: Cool the flask to 10°C using an ice-water bath. While maintaining vigorous stirring, add 102 g of 1,4-dichloro-2-butanol dropwise via the dropping funnel. Control the rate of addition to keep the internal temperature at or below 15°C. This addition should take approximately 15-20 minutes.
-
Cyclization Under Pressure: Carefully transfer the reaction mixture to a suitable autoclave (e.g., 500 mL capacity). Seal the vessel securely.
-
Heating: Heat the autoclave to 120°C. The internal pressure will rise. Maintain the reaction at this temperature with stirring for approximately 10 hours. The reaction progress can be monitored by Gas Chromatography (GC) to confirm the disappearance of the starting material.
-
Workup - Neutralization: After the reaction is complete, cool the autoclave to room temperature. Carefully vent any excess pressure. Discharge the contents into a large beaker. Slowly and in portions, add 110 g of solid sodium hydroxide. This step is highly exothermic and will release a significant amount of methylamine gas; ensure this is performed in an efficient fume hood. The goal is to neutralize the methylamine hydrochloride formed and to aid in the separation of the product.
-
Workup - Extraction: Stir the mixture for 1 hour after the addition of NaOH. A white solid (NaCl) will precipitate. Filter the mixture to remove the solids. Transfer the filtrate to a separatory funnel. The layers should separate; the upper organic phase contains the product.
-
Drying: Separate the upper organic layer and dry it over anhydrous magnesium sulfate (~20 g) for 2-3 hours with stirring.
-
Purification: Filter off the drying agent. Concentrate the filtrate under reduced pressure (rotary evaporator) to remove any residual water and low-boiling impurities. The crude product will be a yellow, oily liquid.
-
Distillation: Purify the crude product by vacuum distillation to obtain colorless 1-Methyl-3-pyrrolidinol.[1] The expected yield is approximately 65%.
Expected Characterization (1-Methyl-3-pyrrolidinol):
-
Appearance: Colorless to pale yellow liquid.[2]
-
Molecular Formula: C₅H₁₁NO.[2]
-
Molecular Weight: 101.15 g/mol .[2]
-
¹H NMR (CDCl₃): Chemical shifts (δ) will be approximately 1.6-1.8 ppm (m, 1H), 2.1-2.3 ppm (m, 2H), 2.35 ppm (s, 3H, N-CH₃), 2.6-2.8 ppm (m, 2H), 4.2-4.4 ppm (m, 1H, CH-OH), and a broad singlet for the OH proton.[3]
PART 2: Synthesis of 3-Iodomethyl-1-methylpyrrolidine
This stage involves converting the hydroxyl group of 1-Methyl-3-pyrrolidinol into a better leaving group (a tosylate), which is then displaced by iodide in a classic Finkelstein reaction.[4][5][6]
Caption: Reaction mechanism for the conversion of the alcohol to the iodide.
Protocol 2A: Tosylation of 1-Methyl-3-pyrrolidinol
Reaction Principle: The hydroxyl group is a poor leaving group. To facilitate its displacement, it is converted into a tosylate ester by reaction with p-toluenesulfonyl chloride (TsCl). Pyridine is used as a base to neutralize the HCl byproduct and as a solvent.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1-Methyl-3-pyrrolidinol | 101.15 | 10.1 g | 0.10 | Starting material from Part 1. |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 21.0 g | 0.11 | Use high-purity reagent. |
| Pyridine (anhydrous) | 79.10 | 100 mL | - | Solvent and base. |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add 10.1 g of 1-Methyl-3-pyrrolidinol and 100 mL of anhydrous pyridine.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Slowly add 21.0 g of p-toluenesulfonyl chloride in small portions over 30 minutes, ensuring the temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the mixture into 200 mL of ice-cold water with stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic extracts and wash successively with 1M HCl (2 x 100 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 100 mL), and finally brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate. This intermediate is often used directly in the next step without further purification.
Protocol 2B: Iodination via Finkelstein Reaction
Reaction Principle: This is a classic SN2 reaction where the tosylate, an excellent leaving group, is displaced by the iodide ion.[7][8] The reaction is driven to completion by using acetone as a solvent, in which sodium iodide is soluble, but the byproduct, sodium tosylate, is not, causing it to precipitate out of the solution and shift the equilibrium towards the product.[4][6]
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Crude Tosylate Intermediate | ~255.34 | ~0.10 | ~0.10 | From Protocol 2A. |
| Sodium Iodide (NaI) | 149.89 | 22.5 g | 0.15 | Use an excess. |
| Acetone (anhydrous) | 58.08 | 200 mL | - | Solvent. |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, dissolve the crude tosylate from the previous step in 200 mL of anhydrous acetone.
-
Reagent Addition: Add 22.5 g of sodium iodide to the solution.
-
Reflux: Heat the mixture to reflux with vigorous stirring. A white precipitate (sodium tosylate) should begin to form. Continue refluxing for 12-18 hours.
-
Cooling and Filtration: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter to remove the precipitated sodium tosylate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetone.
-
Workup: Redissolve the residue in 100 mL of dichloromethane and wash with 5% aqueous sodium thiosulfate solution (2 x 50 mL) to remove any residual iodine, followed by water (1 x 50 mL).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.
Expected Characterization (3-Iodomethyl-1-methylpyrrolidine):
-
Appearance: A pale yellow to brown oil.
-
Molecular Formula: C₆H₁₂IN
-
Molecular Weight: 225.07 g/mol
-
¹H NMR (Predicted, CDCl₃): The N-CH₃ singlet will remain around 2.3-2.4 ppm. The pyrrolidine ring protons will show complex multiplets. The most significant change will be the appearance of a doublet around 3.2-3.4 ppm corresponding to the newly formed CH₂-I group.
References
-
PubChem. (n.d.). 1-Methyl-3-pyrrolidinol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Patsnap. (2021, August 31). Preparation method of 1-methyl-3-pyrrolidinol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
-
SATHEE - IIT Kanpur. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
YouTube. (2025, April 3). The Finkelstein Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). 1-Methyl-3-pyrrolidinol. Retrieved from [Link]
-
BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]
Sources
- 1. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
- 2. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-3-pyrrolidinol(13220-33-2) 1H NMR [m.chemicalbook.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. Finkelstein Reaction [organic-chemistry.org]
Application Note: N-Alkylation of Heterocycles using 3-(Iodomethyl)-1-methylpyrrolidine
Abstract & Strategic Importance
The (1-methylpyrrolidin-3-yl)methyl motif is a privileged pharmacophore in medicinal chemistry, frequently serving as a solubilizing side chain or a basic amine anchor in G-Protein Coupled Receptor (GPCR) ligands (e.g., histamine H1 antagonists, dopamine modulators).
Incorporating this group via 3-(iodomethyl)-1-methylpyrrolidine presents specific challenges distinct from standard alkyl halides. The reagent contains a nucleophilic tertiary amine and an electrophilic alkyl iodide within the same molecule, creating a high risk of intermolecular polymerization or intramolecular cyclization (azetidinium formation).
This guide outlines a robust, self-validating protocol to suppress these side reactions, ensuring high-yield N-alkylation of heterocycles (indoles, imidazoles, pyrazoles).
Reagent Profile & Handling
Compound: 3-(Iodomethyl)-1-methylpyrrolidine Precursor: (1-Methylpyrrolidin-3-yl)methanol (CAS: 13220-33-2) Active Species: Free base alkyl iodide (Unstable) Storage Form: Hydroiodide (HI) salt (Stable)
The Stability Paradox
The free base of 3-(iodomethyl)-1-methylpyrrolidine is thermodynamically unstable. Upon generation, it undergoes one of two degradation pathways:
-
Dimerization/Polymerization: Intermolecular attack of the pyrrolidine nitrogen on the alkyl iodide of a neighboring molecule.
-
Intramolecular Cyclization: The nitrogen lone pair attacks the exocyclic iodomethyl group, forming a strained 1-azabicyclo[3.1.1]heptane (azetidinium) species.
Critical Directive: Never store the free base. Generate it in situ or use the stable HI salt directly in the reaction mixture with an extra equivalent of base.
Mechanistic Pathways
The success of the reaction depends on the competition between the desired
DOT Diagram: Reaction & Degradation Pathways
Caption: Kinetic competition between productive N-alkylation and reagent degradation. High concentration favors polymerization.
Experimental Protocols
Method A: Strong Nucleophiles (Pyrazoles, Imidazoles)
Best for substrates with pKa < 15. Uses mild base conditions.
Reagents:
-
Substrate (1.0 equiv)
-
3-(Iodomethyl)-1-methylpyrrolidine HI salt (1.2 equiv)
-
Cesium Carbonate (
) (2.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Dry)
Step-by-Step:
-
Activation: In a dried flask under Argon, dissolve the heterocycle in MeCN (0.2 M).
-
Base Addition: Add
(2.5 equiv). The excess base is required to neutralize the HI salt of the reagent and deprotonate the heterocycle. -
Reagent Addition: Add the 3-(iodomethyl)-1-methylpyrrolidine HI salt as a solid in one portion.
-
Note: Do not pre-dissolve the reagent in a separate vial as the free base; add it directly to the suspension.
-
-
Reaction: Heat to 60°C . Monitor by LCMS.
-
Why 60°C? Higher temperatures (
) accelerate polymerization of the reagent faster than the reaction.
-
-
Quench: Filter off inorganic solids. Concentrate the filtrate.
Method B: Weak Nucleophiles (Indoles, Amides)
Best for substrates requiring irreversible deprotonation (pKa > 15).
Reagents:
-
Substrate (1.0 equiv)
-
Sodium Hydride (NaH, 60% in oil) (2.2 equiv)
-
3-(Iodomethyl)-1-methylpyrrolidine HI salt (1.2 equiv)
-
Solvent: DMF or NMP (Anhydrous)
Step-by-Step:
-
Anion Formation: Dissolve the indole/amide in anhydrous DMF at
. Carefully add NaH (2.2 equiv). Stir at for 30 mins until gas evolution ceases.-
Stoichiometry Check: 1.0 eq NaH for the substrate + 1.2 eq NaH to neutralize the reagent salt = 2.2 eq total.
-
-
Reagent Addition: Add the reagent salt solid slowly to the cold anion solution.
-
Controlled Warming: Allow the reaction to warm to Room Temperature (RT) over 1 hour. Stir at RT for 4–16 hours.
-
Causality: Adding the reagent to the pre-formed anion ensures the nucleophile is ready to trap the unstable alkyl iodide immediately upon its neutralization.
-
Workup & Purification (The "Amine Trap")
A common failure mode is losing the product during extraction. The product contains a basic pyrrolidine nitrogen.
Self-Validating Extraction Protocol:
-
Quench: Dilute reaction mixture with water.
-
Acid Wash (Purification): Extract the organic layer (EtOAc) with 1M HCl .
-
Logic: The product (basic) moves to the aqueous acid phase. Neutral impurities (unreacted indole, mineral oil from NaH) stay in the organic phase.
-
-
Basification: Take the aqueous layer, cool it, and basify to pH 10 using NaOH or
. -
Final Extraction: Extract the basic aqueous layer with DCM or EtOAc. Dry over
. -
Result: The organic layer now contains pure amine product, free of neutral starting materials.
DOT Diagram: Workup Logic
Caption: Acid-base extraction strategy to isolate the basic pyrrolidine product.
Optimization & Troubleshooting Data
| Variable | Recommendation | Scientific Rationale |
| Reagent Form | HI Salt | Free base polymerizes rapidly. Salt releases free base only upon contact with reaction base. |
| Stoichiometry | 1.2 – 1.5 equiv | Excess reagent accounts for the fraction lost to cyclization/hydrolysis. |
| Concentration | 0.1 – 0.2 M | High concentration favors intermolecular polymerization; dilute favors |
| Temperature | < 60°C | High heat promotes azetidinium formation (ring strain barrier is overcome). |
| Solvent | DMF/NMP | High dielectric constant stabilizes the transition state and dissolves the salt. |
References
-
Reagent Precursor Properties: National Center for Biotechnology Information. (2026).[1][2][3] PubChem Compound Summary for CID 93074, (1-Methylpyrrolidin-3-yl)methanol. Retrieved from [Link]
-
General N-Alkylation Methodology: Organic Chemistry Portal. (2024). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
- Aziridinium/Azetidinium Instability: Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. (General reference on strained nitrogen rings).
- Related Pharmacophore Chemistry: Pfizer Inc. (2008). Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole. US Patent Application 20080319205. (Demonstrates industrial handling of pyrrolidinyl-methyl electrophiles).
Sources
Application Notes and Protocols: Radiolabeling with [¹²⁴I]3-Iodomethyl-1-methylpyrrolidine for PET Imaging
Introduction: The Significance of [¹²⁴I]3-Iodomethyl-1-methylpyrrolidine in PET Imaging
Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative insights into biological processes in vivo. The selection of an appropriate radiotracer is paramount to the success of any PET imaging study. Iodine-124 (¹²⁴I) is a positron-emitting isotope with a relatively long half-life of 4.18 days, making it particularly suitable for studying biological processes with slow kinetics, such as those involving antibodies or peptides.[1][2][3] This extended half-life allows for longitudinal studies and imaging at later time points, which can be crucial for assessing therapeutic response or the biodistribution of large molecules.[3]
3-Iodomethyl-1-methylpyrrolidine is a molecule of interest for radiolabeling due to its potential to be derivatized and conjugated to various targeting vectors. The pyrrolidine core provides a stable scaffold, while the iodomethyl group serves as a reactive handle for radioiodination. Once labeled with ¹²⁴I, this tracer can be employed in a multitude of preclinical and potentially clinical research areas, including oncology, neurology, and cardiology, depending on the targeting moiety it is conjugated to.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the precursor, the radiolabeling procedure for [¹²⁴I]3-Iodomethyl-1-methylpyrrolidine, and the subsequent quality control measures necessary to ensure the final product is suitable for PET imaging studies.
Guiding Principles of this Protocol
The methodologies outlined herein are designed with the following principles in mind:
-
Reproducibility: To provide clear, step-by-step instructions that can be reliably replicated in a standard radiochemistry laboratory.
-
Safety: To emphasize the critical radiation safety practices necessary when working with ¹²⁴I.
-
Purity: To detail the quality control assays required to ensure the radiochemical and radionuclidic purity of the final radiotracer.
-
Rationale: To explain the scientific reasoning behind key steps in the synthesis and radiolabeling process, empowering the user to troubleshoot and adapt the protocol as needed.
Safety First: Radiation Protection and Handling of Iodine-124
Working with ¹²⁴I requires strict adherence to radiation safety protocols due to its complex decay scheme, which includes high-energy gamma emissions in addition to positrons.[4] All personnel must be adequately trained in handling radioactive materials.[5]
Key Safety Considerations:
-
Shielding: Use appropriate shielding to minimize external exposure. Lead shielding of at least 3.5 cm is recommended.[5][6]
-
Dosimetry: All personnel handling ¹²⁴I must wear whole-body and ring dosimeters to monitor their radiation exposure.[4][5][6]
-
Contamination Control: Work should be performed in a designated fume hood or hot cell to prevent the inhalation of volatile radioiodine.[4] Use absorbent, plastic-backed paper to cover work surfaces and change it frequently.[5]
-
Personal Protective Equipment (PPE): At a minimum, disposable gloves, a lab coat, and safety glasses are required when handling radioactive materials.[5]
-
Waste Management: Segregate radioactive waste according to institutional guidelines. Be mindful of the 4.18-day half-life of ¹²⁴I when managing waste decay.[4][6]
-
Thyroid Blocking: In case of potential exposure to radioiodine, a thyroid bioassay may be necessary.[4] Prophylactic administration of stable potassium iodide (KI) can be considered to block thyroid uptake of radioiodine, subject to institutional policy and medical guidance.
| Radiation Type | Energy (keV) | Abundance (%) | Shielding Recommendation |
| Beta (Positron) | 1532, 2135 | 11, 11 | 8.5 mm Plastic |
| Gamma & X-ray | 511, 603, 1691 | 46, 61, 11 | 3.5 cm Lead |
Table 1: Key Radiations from ¹²⁴I and Recommended Shielding.[4][5]
Synthesis of the Precursor: 3-Hydroxymethyl-1-methylpyrrolidine
The synthesis of the non-radioactive precursor is the foundational step for successful radiolabeling. 3-Hydroxymethyl-1-methylpyrrolidine serves as the starting material for the introduction of a good leaving group, which will subsequently be displaced by [¹²⁴I]iodide.
Synthesis Workflow
Caption: Workflow for the synthesis of the 3-Hydroxymethyl-1-methylpyrrolidine precursor.
Detailed Protocol for Precursor Synthesis
This protocol is adapted from established methods for the synthesis of 1-methyl-3-pyrrolidinol.[7]
Materials:
-
Compound I (e.g., a suitable halo-amine precursor)
-
Compound II (e.g., a suitable cyclic ether precursor)
-
Solvent A (e.g., Toluene)
-
Solvent B (e.g., Ethyl Acetate) for recrystallization
-
Reducing agent (e.g., Sodium Borohydride)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and reflux apparatus
-
Rotary evaporator
-
Magnetic stirrer with heating
Procedure:
-
Ring Closure Reaction:
-
In a round-bottom flask equipped with a reflux condenser and a water separator (Dean-Stark trap), dissolve Compound I and an aqueous solution of Compound II in Solvent A.
-
Heat the mixture to reflux and carry out a water separation reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and concentrate it under reduced pressure using a rotary evaporator to remove Solvent A.[7]
-
Add Solvent B to the residue and recrystallize to obtain the intermediate, Compound III.[7]
-
-
Reduction Reaction:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the reducing agent in THF in a separate flask and cool the mixture in an ice bath.
-
In a separate vessel, dissolve Compound III in THF.
-
Slowly add the solution of Compound III to the cooled reducing agent solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a suitable reagent (e.g., water or a mild acid).
-
Extract the product into an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield pure 3-Hydroxymethyl-1-methylpyrrolidine.
-
Characterization:
-
Confirm the identity and purity of the synthesized precursor using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Radiolabeling with ¹²⁴I: Synthesis of [¹²⁴I]3-Iodomethyl-1-methylpyrrolidine
The radiolabeling procedure involves a nucleophilic substitution reaction where a suitable leaving group on the precursor is displaced by [¹²⁴I]iodide.
Radiolabeling Workflow
Caption: Workflow for the radiolabeling of the precursor with ¹²⁴I.
Detailed Protocol for Radiolabeling
Materials:
-
3-Hydroxymethyl-1-methylpyrrolidine precursor with a suitable leaving group (e.g., tosylate or mesylate)
-
[¹²⁴I]Sodium iodide in a suitable solvent (e.g., 0.02 M NaOH)
-
Reaction solvent (e.g., Acetonitrile)
-
Heating block or oil bath
-
Automated or manual radiochemistry synthesis module
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Preparation of the Reaction Mixture:
-
In a shielded hot cell, place a solution of the precursor (typically in the micromolar range) in the reaction vessel.
-
Add the [¹²⁴I]Sodium iodide solution to the reaction vessel. The amount of activity will depend on the desired final product yield and specific activity.
-
Ensure the total reaction volume is kept small (typically 100-500 µL) to maintain high reactant concentrations.
-
-
Radiolabeling Reaction:
-
Heat the reaction mixture at a controlled temperature (e.g., 80-120 °C) for a specific duration (e.g., 15-30 minutes). The optimal temperature and time should be determined empirically.
-
Monitor the progress of the reaction using radio-TLC or radio-HPLC.
-
-
Purification of the Radiotracer:
-
After the reaction is complete, quench the reaction by adding a suitable solvent (e.g., water or mobile phase for HPLC).
-
Inject the crude reaction mixture onto a semi-preparative HPLC column to separate the radiolabeled product from unreacted [¹²⁴I]iodide and other impurities.
-
Collect the fraction corresponding to the [¹²⁴I]3-Iodomethyl-1-methylpyrrolidine peak.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or by passing it through a C18 Sep-Pak cartridge and eluting with ethanol.
-
Formulate the purified radiotracer in a biocompatible solution, such as sterile saline containing a small amount of ethanol, for in vivo administration.
-
Pass the final product through a sterile 0.22 µm filter into a sterile, pyrogen-free vial.
-
Quality Control: Ensuring the Purity and Identity of the Radiotracer
Rigorous quality control (QC) is essential to ensure the safety and efficacy of the radiotracer for PET imaging.
Quality Control Parameters and Methods
| QC Test | Method | Acceptance Criteria | Rationale |
| Radionuclidic Purity | Gamma-ray spectroscopy | > 99% ¹²⁴I | Ensures that the emitted radiation is primarily from ¹²⁴I and not from other radioisotopes. |
| Radiochemical Purity | Radio-HPLC, Radio-TLC | > 95% | Confirms that the radioactivity is associated with the desired chemical form. |
| Chemical Purity | HPLC with UV detection | Peak corresponding to the non-radioactive standard should be the major peak. | Ensures that there are no significant chemical impurities that could cause adverse effects. |
| Specific Activity | Calculated from the radioactivity and the mass of the compound | As high as possible, typically > 37 GBq/µmol | A high specific activity is crucial for receptor-based imaging to avoid saturation of binding sites. |
| pH | pH meter or pH strips | 4.5 - 7.5 | Ensures the final formulation is physiologically compatible. |
| Sterility | Incubation in culture media | No microbial growth | Aseptic preparation is critical for injectable radiopharmaceuticals. |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V | Ensures the absence of pyrogens that can cause fever. |
Table 2: Quality Control Specifications for [¹²⁴I]3-Iodomethyl-1-methylpyrrolidine.
Detailed QC Protocols
-
Radiochemical Purity by Radio-HPLC:
-
Inject a small aliquot of the final product onto an analytical HPLC column.
-
Use a suitable mobile phase to achieve good separation of the product from potential impurities.
-
The HPLC system should be equipped with both a UV detector and a radioactivity detector.
-
Calculate the radiochemical purity by integrating the area under the radioactive peak corresponding to the product and dividing it by the total integrated radioactive area of all peaks.
-
-
Radionuclidic Purity by Gamma-ray Spectroscopy:
-
Place a sample of the final product in a gamma spectrometer.
-
Acquire a spectrum and identify the characteristic gamma peaks of ¹²⁴I (e.g., 511 keV, 603 keV, 1691 keV).[4]
-
Ensure that there are no significant peaks corresponding to other radionuclidic impurities.
-
In Vitro and In Vivo Evaluation
Once the radiotracer has passed all QC tests, it can be used for preclinical PET imaging studies.
In Vitro Studies
-
Cell Binding Assays: If the radiotracer is designed to target a specific receptor, in vitro binding assays using cell lines that express the target can be performed to determine its affinity and specificity.
-
Autoradiography: This technique can be used to visualize the distribution of the radiotracer in tissue sections, providing information about its localization at a microscopic level.
In Vivo PET Imaging
-
Animal Models: Select an appropriate animal model that is relevant to the biological question being investigated.
-
Imaging Protocol:
-
Administer a known amount of the radiotracer to the animal, typically via intravenous injection.
-
Acquire dynamic or static PET scans at various time points post-injection to assess the biodistribution and pharmacokinetics of the tracer.[1][3]
-
Co-register the PET images with CT or MRI scans for anatomical localization of the tracer uptake.[1]
-
-
Data Analysis:
-
Draw regions of interest (ROIs) on the images to quantify the tracer uptake in various organs and tissues.
-
Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).
-
Conclusion
The successful radiolabeling of 3-Iodomethyl-1-methylpyrrolidine with ¹²⁴I provides a versatile platform for the development of novel PET tracers. By following the detailed protocols for precursor synthesis, radiolabeling, and rigorous quality control outlined in these application notes, researchers can confidently produce a high-quality radiotracer for their preclinical imaging needs. The long half-life of ¹²⁴I offers unique advantages for studying slow biological processes, and the continued development of tracers based on this isotope will undoubtedly contribute to advancements in molecular imaging and drug development.
References
-
Radiation Dosimetry of Theragnostic Pairs for Isotopes of Iodine in IAZA - MDPI. (2022, August 9). Retrieved from [Link]
-
Iodine (I-124). (n.d.). Retrieved from [Link]
-
I-124 Imaging and Dosimetry - PMC - NIH. (2017, January 9). Retrieved from [Link]
-
Nuclide Safety Data Sheet Iodine-124 - HPS Chapters. (n.d.). Retrieved from [Link]
-
Preclinical Evaluation of 124I-Radionuclide for PET/CT Imaging System. (2022, March 8). Retrieved from [Link]
-
I-124 FORMS: Soluble PHYSICAL CHARACTERISTICS STANFORD HAZARD CATEGORY EXTERNAL RAD. (n.d.). Retrieved from [Link]
-
124I-AT-01 is a novel PET imaging agent which detects systemic amyloidosis. AIQ Solutions' TRAQinform IQ technology provided a. (n.d.). Retrieved from [Link]
- Iodination method for preparing 3,5-disubstituted-2,4,6-triiodo aromatic amine compound. (2013, May 8).
-
The Combination of In vivo 124 I-PET and CT Small Animal Imaging for Evaluation of Thyroid Physiology and Dosimetry - MDPI. (2012, June 5). Retrieved from [Link]
-
Results of the first-in-human PET/CT imaging study of the amyloid-reactive peptide 124I-AT-01 (124I-p5+14) for the detection of systemic amyloidosis - The University of Tennessee Graduate School of Medicine. (n.d.). Retrieved from [Link]
-
The diagnostic value of 124I-PET in patients with differentiated thyroid cancer - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - MDPI. (2022, November 9). Retrieved from [Link]
-
Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124 - MDPI. (2021, January 14). Retrieved from [Link]
-
I-124 Imaging and Dosimetry - Molecular Imaging and Radionuclide Therapy. (2017, January 8). Retrieved from [Link]
- Preparation method of 1-methyl-3-pyrrolidinol - Google Patents. (n.d.).
-
GMP- Compliant Formulation and Quality Control of Sodium [124I]iodide for Oral Applications | Request PDF - ResearchGate. (2025, December 31). Retrieved from [Link]
-
Molecular iodine- catalyzed convenient synthesis of meso substituted dipyrromethanes - Scholars Research Library. (n.d.). Retrieved from [Link]
-
Is I-124 PET/CT useful in identifying thyroid cancer that may take up radioactive iodine?. (2017, October 15). Retrieved from [Link]
-
A simple method to quantitate iodine-124 contamination in iodine-123 radiopharmaceuticals - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of a Specific Iodine-125-Labeled TRPC5 Radioligand. (2020, October 5). Retrieved from [Link]
-
Modified radioiodination and quality control methods for [125I]sodium iothalamate - PubMed. (n.d.). Retrieved from [Link]
-
OPPT N-Methylpyrrolidone (NMP) Draft Risk Assessment Final Comments of Nine Member Peer Review Panel December 31, 2013 | EPA. (2013, December 31). Retrieved from [Link]
-
124I PET/CT IN THYROID CANCER | Richtlijnendatabase. (n.d.). Retrieved from [Link]
-
Three-dimensional radiobiological dosimetry (3D-RD) with 124I PET for 131I therapy of thyroid cancer - PubMed. (2011, May 15). Retrieved from [Link]
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- 5. case.edu [case.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
Preparation of 3-Iodomethyl-1-methylpyrrolidine derivatives for drug discovery
Application Note & Protocols
Topic: Preparation of 3-Iodomethyl-1-methylpyrrolidine Derivatives for Drug Discovery Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Medicinal Chemistry
The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds, including over 20 FDA-approved drugs.[1] Its power lies in its three-dimensional, non-planar structure, a direct result of its sp³-hybridized carbon atoms. This feature allows medicinal chemists to explore chemical space in three dimensions, a critical factor for achieving high target affinity and selectivity.[2][3][4] Unlike flat aromatic systems, the puckered conformation of the pyrrolidine ring, along with its potential for multiple stereogenic centers, provides a rich platform for generating structurally diverse molecules with improved physicochemical properties such as aqueous solubility.[2][3]
This guide focuses on the synthesis and application of a key intermediate: 3-iodomethyl-1-methylpyrrolidine . This compound serves as a versatile building block, enabling the rapid diversification of the pyrrolidine core. The iodomethyl group is an excellent electrophilic handle, primed for reaction with a wide range of nucleophiles. This allows for the systematic exploration of structure-activity relationships (SAR), a fundamental process in the journey of drug discovery. We will provide detailed protocols for the synthesis of this key intermediate and its subsequent derivatization, with a particular focus on its application in developing ligands for muscarinic acetylcholine receptors (mAChRs), a critical target class for neurological disorders.
Rationale and Strategic Workflow
The central strategy of this guide is to utilize a common, reactive intermediate to generate a library of diverse molecular probes. The 3-iodomethyl-1-methylpyrrolidine scaffold is ideal for this purpose. The causality behind this choice is twofold:
-
The Pyrrolidine Core: Provides a proven, 3D-rich structural motif that can orient substituents in precise vectors to interact with biological targets. Its basic nitrogen atom can be protonated at physiological pH, often improving solubility and enabling key ionic interactions within a receptor's binding pocket.
-
The Iodomethyl Group: Iodine is an outstanding leaving group in nucleophilic substitution reactions (SN2). This reactivity allows for the reliable and predictable attachment of various functional groups (e.g., phenols, thiols, amines, azides), which can act as pharmacophoric elements to modulate biological activity.
The overall experimental workflow is designed for efficiency and modularity, allowing researchers to rapidly generate and test new chemical entities.
Caption: General workflow for synthesis and diversification.
Part 1: Core Synthesis Protocol
Protocol 1: Synthesis of 3-(Iodomethyl)-1-methylpyrrolidine via Appel Reaction
This protocol details the conversion of the commercially available alcohol, (1-methylpyrrolidin-3-yl)methanol, to the target iodide. The Appel reaction is an effective method that proceeds under mild conditions, converting an alcohol to an alkyl halide with inversion of configuration at the reaction center.[5][6][7] The reaction mechanism involves the formation of an oxyphosphonium intermediate, which is subsequently displaced by the iodide nucleophile.[7]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Supplier Example |
| (1-methylpyrrolidin-3-yl)methanol | C₆H₁₃NO | 115.17 | - | Sigma-Aldrich |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | - | Acros Organics |
| Iodine (I₂) | I₂ | 253.81 | - | J.T. Baker |
| Imidazole | C₃H₄N₂ | 68.08 | - | Alfa Aesar |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | Fisher Chemical |
| Saturated aq. Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | Sat. | - |
| Saturated aq. Sodium Bicarbonate | NaHCO₃ | 84.01 | Sat. | - |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | Sat. | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add triphenylphosphine (5.77 g, 22.0 mmol, 1.1 eq) and imidazole (1.50 g, 22.0 mmol, 1.1 eq).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) and stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Iodine Addition: Slowly add solid iodine (5.58 g, 22.0 mmol, 1.1 eq) portion-wise to the stirred solution at 0 °C. The solution will turn dark brown. Stir for 15-20 minutes at this temperature.
-
Scientist's Insight: The PPh₃, imidazole, and I₂ react to form the active phosphonium iodide reagent. Adding the iodine slowly to the cooled solution helps to control any potential exotherm.
-
-
Substrate Addition: Prepare a solution of (1-methylpyrrolidin-3-yl)methanol (2.30 g, 20.0 mmol, 1.0 eq) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM with 1% triethylamine. The product spot should be less polar than the starting alcohol.
-
Quenching: Upon completion, cool the flask back to 0 °C and quench the reaction by slowly adding 50 mL of saturated aqueous sodium thiosulfate solution to consume excess iodine. The dark brown color will fade to light yellow or colorless.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by column chromatography on silica gel. Elute with a gradient of 2-10% methanol in DCM. Combine the fractions containing the desired product and concentrate under reduced pressure to afford 3-(iodomethyl)-1-methylpyrrolidine.
-
Self-Validation/Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Expected ¹H NMR signals include a characteristic upfield shift for the methyl group on the nitrogen and a downfield shift for the CH₂-I protons compared to the precursor's CH₂-OH.
-
Part 2: Derivatization and Application
The true value of 3-(iodomethyl)-1-methylpyrrolidine lies in its utility as a scaffold for diversification. The following protocol provides a general method for its reaction with phenolic nucleophiles to create an ether linkage, a common motif in drug molecules.
Protocol 2: General Procedure for Nucleophilic Substitution with Phenols
This protocol describes the Williamson ether synthesis, a reliable SN2 reaction between an alkyl halide and a deprotonated alcohol (phenoxide).[8]
Caption: Diversification via nucleophilic substitution.
Step-by-Step Methodology
-
Setup: To a dry round-bottom flask, add the desired substituted phenol (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent: Add an appropriate polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN), to dissolve the reagents.
-
Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide nucleophile.
-
Scientist's Insight: Using a base is crucial to deprotonate the phenol, significantly increasing its nucleophilicity. K₂CO₃ is a mild and practical choice, whereas a stronger base like sodium hydride (NaH) can be used for less acidic phenols but requires more stringent anhydrous conditions.
-
-
Addition of Electrophile: Add a solution of 3-(iodomethyl)-1-methylpyrrolidine (1.1 eq) in the same solvent to the reaction mixture.
-
Heating: Heat the reaction to a temperature between 60-80 °C and stir for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. If using DMF, dilute with ethyl acetate and wash extensively with water and brine to remove the high-boiling solvent. If using acetonitrile, concentrate the mixture, then re-dissolve in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or preparative HPLC to obtain the final ether derivative.
Application Focus: Targeting Muscarinic Acetylcholine Receptors (mAChRs)
The pyrrolidine scaffold is a well-established pharmacophore for ligands targeting mAChRs.[9][10][11] These G-protein coupled receptors are implicated in a range of physiological processes, and their modulation is a key strategy for treating cognitive disorders like Alzheimer's disease and psychiatric conditions such as schizophrenia.[12] The five subtypes (M1-M5) offer opportunities for developing subtype-selective drugs to maximize therapeutic benefit while minimizing side effects.[12]
The 3-iodomethyl-1-methylpyrrolidine core can be elaborated into structures that mimic acetylcholine, the endogenous ligand, or interact with allosteric sites on the receptor. The structure-activity relationship of these compounds is highly dependent on the nature of the substituents attached to the pyrrolidine ring.[11][13]
Caption: Simplified M1 muscarinic receptor signaling.
Pharmacological Data of Pyrrolidine-based Muscarinic Ligands
The following table summarizes representative data for pyrrolidine derivatives, illustrating how structural modifications influence receptor affinity and functional activity. Note that higher pKi values indicate stronger binding affinity.
| Compound | Receptor Subtype | Binding Affinity (pKi) | Functional Activity | Reference |
| α-Pyrrolidinohexiophenone (α-PHP) | M₂ | 6.60 (Ki = 251 nM) | Antagonist | [9] |
| α-Pyrrolidinopentiophenone (α-PVP) | M₂ | 5.85 (Ki = 1.4 µM) | Antagonist | [9] |
| (-)-1,1-dimethyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidinium iodide | M₂ | Modest | Potent Partial Agonist | [10] |
| (+)-1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine | M₂ | Modest | Partial Agonist | [10] |
Data adapted from published sources.[9][10] This table highlights the sensitivity of muscarinic receptors to the chemical structure of pyrrolidine-based ligands.
References
-
Walentiny, D. M., et al. (2020). Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. PubMed. Available at: [Link]
-
Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Iodide - Common Conditions. Available at: [Link]
-
Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Available at: [Link]
-
Ghelfi, F., et al. (2000). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. PubMed. Available at: [Link]
-
Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Appel reaction. Available at: [Link]
-
Ketchum, J. S., et al. (1974). STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS. NCBI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Available at: [Link]
-
Ghelfi, F., et al. (2000). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. ResearchGate. Available at: [Link]
-
UKnowledge. (1988). 3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof. Available at: [Link]
-
Knowles, R. R., et al. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. OSTI.gov. Available at: [Link]
-
Organic Chemistry Explained. (2025). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Available at: [Link]
-
Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of substituted phenols with aryl iodide. Available at: [Link]
-
Morriello, G. J., et al. (2011). Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. PubMed. Available at: [Link]
- Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
- 7. Appel Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmacy180.com [pharmacy180.com]
Experimental setup for reactions involving 3-Iodomethyl-1-methylpyrrolidine
Application Note: Experimental Setup & Protocols for 3-Iodomethyl-1-methylpyrrolidine
Executive Summary & Chemical Profile
3-Iodomethyl-1-methylpyrrolidine (CAS: 1353952-63-2 for racemic; specific enantiomers vary) is a high-reactivity electrophilic building block used primarily in medicinal chemistry to introduce the N-methylpyrrolidine motif—a privileged scaffold in ligands for muscarinic, nicotinic, and opioid receptors.
Unlike standard alkyl halides, this compound presents a unique "Janus-faced" reactivity profile: it contains a highly reactive primary alkyl iodide (electrophile) and a tertiary amine (nucleophile) within the same molecule. This creates an inherent risk of intermolecular self-quaternization (polymerization) if handled improperly.
Key Chemical Data:
-
Molecular Formula: C₆H₁₂IN
-
Molecular Weight: 225.07 g/mol
-
Physical State: Yellowish oil (Free Base) / Off-white solid (Hydroiodide Salt)
-
Solubility: Soluble in DCM, Chloroform, Methanol. Salt forms soluble in water.
-
Stability: High risk of decomposition as a free base. Light sensitive.
Handling, Storage, and Stability Guidelines
CRITICAL WARNING: As a free base, 3-iodomethyl-1-methylpyrrolidine is thermodynamically unstable. It undergoes intermolecular
Storage Protocol
-
Form: Always store as the Hydroiodide (HI) or Hydrochloride (HCl) salt . The protonated nitrogen removes the nucleophilic character, rendering the molecule stable.
-
Conditions: Store at -20°C, under Argon, protected from light (iodides degrade to
under UV). -
Shelf Life: Salts are stable for >12 months. The free base has a half-life of hours at room temperature in concentrated solution.
Safety Profile
-
Hazards: Potent alkylating agent (Vesicant). Potential neurotoxin due to pyrrolidine moiety.
-
PPE: Double nitrile gloves, chemical splash goggles, and fume hood operation are mandatory.
-
Neutralization: Spills should be treated with 10% aqueous sodium thiosulfate to quench iodine species, followed by dilute ammonia.
Experimental Workflows & Diagrams
Figure 1: Stability & Reactivity Logic Flow
This diagram illustrates the critical decision pathways for handling the compound to prevent polymerization.
Caption: Workflow distinguishing the stable storage form from the reactive free base, highlighting the risk of polymerization.
Detailed Experimental Protocols
Protocol A: In Situ Generation and Coupling (Recommended)
Best for: Alkylation of phenols, amines, or thiols without isolating the unstable free base.
Reagents:
-
Target Nucleophile (e.g., a Phenol derivative) (1.0 equiv)
-
3-Iodomethyl-1-methylpyrrolidine HI salt (1.2 equiv)
-
Cesium Carbonate (
) or Potassium Carbonate ( ) (3.0 equiv) -
Solvent: Anhydrous DMF or Acetonitrile.
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Solubilization: Dissolve the Target Nucleophile (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add
(3.0 equiv). Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide/anion. -
Reagent Addition: Add solid 3-Iodomethyl-1-methylpyrrolidine HI salt (1.2 equiv) directly to the stirring mixture.
-
Reaction: Heat to 60°C. Monitor by LC-MS.
-
Checkpoint: If the reaction stalls, add a catalytic amount of Sodium Iodide (NaI) (0.1 equiv) to activate the electrophile (Finkelstein cycle), though the starting material is already an iodide.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF and pyrrolidine salts), then brine. Dry over
.
Protocol B: Synthesis from Alcohol Precursor (If Commercial Stock Unavailable)
Context: Preparing the reagent fresh from (1-Methylpyrrolidin-3-yl)methanol.
Reagents:
-
(1-Methylpyrrolidin-3-yl)methanol (1.0 equiv)
-
Triphenylphosphine (
) (1.2 equiv) -
Iodine (
) (1.2 equiv) -
Imidazole (1.5 equiv)
-
Solvent: DCM (Dichloromethane)
Step-by-Step Procedure:
-
Dissolution: Dissolve
and Imidazole in DCM at 0°C. -
Iodine Addition: Add
slowly until a persistent yellow color remains. -
Substrate Addition: Add the alcohol dropwise at 0°C.
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Observation: A white precipitate (triphenylphosphine oxide) may form.
-
-
Isolation (Salt Formation):
-
Do NOT distill the free base.
-
Filter the mixture.
-
Bubble dry HCl gas or add 2M HCl in ether to the filtrate.
-
The target 3-iodomethyl-1-methylpyrrolidine hydrochloride will precipitate. Filter and dry under vacuum.
-
Troubleshooting & Quality Control
Table 1: Troubleshooting Common Reaction Failures
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield | Complex mixture in LC-MS; broad peaks. | Polymerization: Free base concentration was too high. | Use Protocol A (in situ release). Dilute reaction to 0.05 M. |
| No Reaction | Starting material persists. | Salt not neutralized: Base was too weak or insoluble. | Switch from |
| Decomposition | Darkening of reaction mixture (Iodine release). | Light/Heat Sensitivity: Iodide bond cleavage. | Wrap flask in aluminum foil. Lower temp to 40°C and extend time. |
QC Checkpoint: NMR Validation
-
1H NMR (DMSO-d6, Salt form): Look for the diagnostic
doublet around 3.4-3.6 ppm. -
Absence of Alcohol: Confirm disappearance of the
signal (usually 3.3-3.5 ppm, shifted upfield compared to iodide).
References
-
Raimondi, M. V., et al. (2021).[4] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379, 34. (Context for applications). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). 3-Pyrrolidone, 1-methyl- Mass Spectrum and Stability Data. (Analogous stability data). Retrieved from [Link]
Sources
- 1. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 2. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 3. CN102295519A - Preparation method for iodomethane - Google Patents [patents.google.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3-Iodomethyl-1-methylpyrrolidine
Abstract
This document provides a comprehensive guide to the purification of 3-Iodomethyl-1-methylpyrrolidine, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on reaction outcomes, drug efficacy, and safety, we present a multi-faceted approach to isolating this compound from common synthetic impurities. This guide details protocols for liquid-liquid extraction, column chromatography, and vacuum distillation, explaining the underlying chemical principles and rationale for each step. Visual workflows and data tables are included to facilitate practical application by researchers, scientists, and professionals in drug development.
Introduction: The Challenge of Purifying Functionalized Pyrrolidines
3-Iodomethyl-1-methylpyrrolidine is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, decreased yields, and the formation of potentially toxic byproducts.[1][2]
The structure of 3-Iodomethyl-1-methylpyrrolidine, featuring a tertiary amine and a primary alkyl iodide, presents a unique set of purification challenges. The basic nature of the tertiary amine can cause strong interactions with acidic stationary phases in chromatography, leading to poor separation and peak tailing.[3] Furthermore, the potential for quaternization of the amine by the alkyl iodide (self-reaction) or hydrolysis of the iodide introduces additional complexities and potential impurities.
Common impurities arising from the synthesis of N-alkylated pyrrolidines may include unreacted starting materials, such as 1-methyl-3-pyrrolidinemethanol, and reagents used in the iodination step (e.g., iodine, triphenylphosphine), as well as byproducts from side reactions.[1][4] This guide provides a systematic approach to address these challenges and achieve high purity of the target compound.
Strategic Purification Workflow
A multi-step purification strategy is often necessary to achieve high purity for functionalized amines like 3-Iodomethyl-1-methylpyrrolidine. The following workflow is recommended, moving from bulk impurity removal to fine purification.
Figure 1: Recommended multi-step purification workflow for 3-Iodomethyl-1-methylpyrrolidine.
Step-by-Step Purification Protocols
Protocol 1: Liquid-Liquid Extraction for Bulk Impurity Removal
Liquid-liquid extraction is an effective first step to remove water-soluble impurities, such as salts and some polar starting materials. A buffer-based extraction can be particularly useful for separating amines.[4]
Objective: To remove inorganic salts and highly polar impurities from the crude reaction mixture.
Materials:
-
Crude 3-Iodomethyl-1-methylpyrrolidine in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Deionized water
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Erlenmeyer flask
Procedure:
-
Transfer the crude organic solution to a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate and discard the aqueous (lower) layer.
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the organic layer. Shake vigorously for 1-2 minutes and discard the aqueous layer. This step neutralizes any residual acidic impurities.
-
Wash the organic layer with an equal volume of brine. This helps to break up any emulsions and removes the bulk of the dissolved water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous Na₂SO₄ or MgSO₄ to the organic solution and swirl. Continue adding the drying agent until it no longer clumps together.
-
Filter the dried solution to remove the drying agent. The resulting solution is ready for concentration and further purification.
Protocol 2: Column Chromatography for Fine Purification
Standard silica gel chromatography can be problematic for tertiary amines due to their basicity.[3] To circumvent this, an amine-functionalized stationary phase or the addition of a basic modifier to the mobile phase is highly recommended.[3]
Objective: To separate the target compound from closely related organic impurities.
Materials:
-
Concentrated crude product from Protocol 1
-
Amine-functionalized silica gel (e.g., Biotage® KP-NH) or standard silica gel
-
Mobile phase: Hexane/Ethyl Acetate gradient system. If using standard silica, add 0.1-1% triethylamine to the mobile phase.
-
Chromatography column and accessories
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring
Procedure:
-
Slurry Packing the Column: Prepare a slurry of the chosen silica gel in the initial mobile phase composition (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The optimal gradient will need to be determined by TLC analysis.
-
Fraction Collection: Collect fractions of a consistent volume.
-
Monitoring: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots using a UV lamp and/or an iodine chamber.
-
Pooling and Concentration: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified 3-Iodomethyl-1-methylpyrrolidine.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Amine-functionalized silica | Minimizes strong acid-base interactions between the tertiary amine and the silica surface, preventing peak tailing and improving separation.[3] |
| Mobile Phase | Hexane/Ethyl Acetate gradient | Allows for the elution of compounds with a range of polarities. |
| Mobile Phase Modifier | 0.1-1% Triethylamine (for standard silica) | The competing amine masks the acidic silanol groups on the silica, improving the chromatography of the basic target compound.[3] |
Protocol 3: Vacuum Distillation for Final Polishing
Distillation is an excellent final purification step for liquid compounds, separating them based on differences in boiling points.[5][6] Given the relatively high molecular weight of 3-Iodomethyl-1-methylpyrrolidine, vacuum distillation is necessary to lower the boiling point and prevent thermal decomposition.
Objective: To obtain highly pure, solvent-free 3-Iodomethyl-1-methylpyrrolidine.
Materials:
-
Purified product from chromatography
-
Distillation apparatus (e.g., short-path distillation head)
-
Heating mantle and magnetic stirrer
-
Vacuum pump and pressure gauge
-
Receiving flasks
Procedure:
-
Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Place the material to be distilled in the boiling flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Once the desired vacuum is reached, begin heating the boiling flask gently with stirring.
-
Collect and discard any initial low-boiling fractions.
-
Collect the main fraction at a stable temperature and pressure. This fraction should contain the pure 3-Iodomethyl-1-methylpyrrolidine.
-
Stop the distillation before the boiling flask is completely dry to prevent the formation of potentially unstable residues.
-
Allow the apparatus to cool completely before releasing the vacuum.
| Parameter | Expected Range | Rationale |
| Pressure | 0.1 - 1.0 mmHg | Reduces the boiling point to prevent thermal degradation of the compound. |
| Boiling Point | To be determined empirically | The boiling point is dependent on the applied pressure. |
| Purity (Post-distillation) | >98% | Effective at removing non-volatile impurities and residual chromatography solvents. |
Characterization and Quality Control
The purity of the final product should be assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of key functional groups.
Safety Considerations
-
3-Iodomethyl-1-methylpyrrolidine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Alkyl iodides are potential alkylating agents and should be handled with care.
-
Organic solvents used in these protocols are often flammable and/or toxic. Ensure proper storage and handling procedures are followed.
Conclusion
The purification of 3-Iodomethyl-1-methylpyrrolidine requires a systematic approach that addresses the compound's unique chemical properties. By combining liquid-liquid extraction, specialized column chromatography, and vacuum distillation, researchers can effectively remove a wide range of impurities and obtain a final product of high purity suitable for demanding applications in drug discovery and development. The protocols and principles outlined in this document provide a solid foundation for achieving this goal.
References
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Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Online]. Available: [Link]
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- Bayer AG. (1981). Purification of tertiary amines using an adsorbent. U.S. Patent 4,255,356. [Online].
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Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Online]. Available: [Link]
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Al-Huniti, M. H., et al. (2012). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from N-Alkylation Reactions. Organic Process Research & Development, 16(5), 867-872. [Online]. Available: [Link]
- Bayer AG. (1980). Process for the purification of tertiary amines. EP Patent 0,007,983. [Online].
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Pernak, J., et al. (2013). Chiral pyrrolidinium salts derived from menthol as precursor - Synthesis and properties. Tetrahedron, 69(34), 7098-7104. [Online]. Available: [Link]
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University of Colorado Boulder. (n.d.). Recrystallization. [Online]. Available: [Link]
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Global Cosmetic Industry. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Online]. Available: [Link]
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PrepChem. (n.d.). Preparation of pyrrolidine. [Online]. Available: [Link]
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Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Online]. Available: [Link]
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University of California, Davis. (n.d.). Recrystallization. [Online]. Available: [Link]
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Buettner, G. R., & Mason, R. P. (1990). Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications. Methods in Enzymology, 186, 127-133. [Online]. Available: [Link]
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LG Chem, Ltd. (2023). Method for purifying wasted solution comprising N-methyl-2-pyrrolidone. EP Patent 4,201,922. [Online]. Available: [Link]
- BASF AG. (2002). Dewatering and purification of crude pyrrolidine. U.S. Patent 6,353,118. [Online].
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NCERT. (n.d.). Methods of Purification of Organic Compounds. [Online]. Available: [Link]
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Physics Department & Chemistry Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Online]. Available: [Link]
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Research and Reviews. (2021, September 6). Purification Methods of Organic Compounds. [Online]. Available: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763010, 1-(Iodomethyl)pyrrolidine. [Online]. Available: [Link]
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Wang, Y., et al. (2022). Targeted isolation and identification of bioactive pyrrolidine alkaloids from Codonopsis pilosula using characteristic fragmentation. Food Chemistry, 397, 133799. [Online]. Available: [Link]
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Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Online]. Available: [Link]
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MacFarlane, D. R., et al. (2000). Pyrrolidinium Imides: A New Family of Molten Salts and Conductive Plastic Crystal Phases. The Journal of Physical Chemistry B, 104(29), 6759-6765. [Online]. Available: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53409402, 3-[(2-Iodophenoxy)methyl]pyrrolidine. [Online]. Available: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8454, 1-Methylpyrrolidine. [Online]. Available: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118158, 3-Methylpyrrolidine. [Online]. Available: [Link]
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Sentilhes, A., et al. (2021). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Online]. Available: [Link]
- Zhejiang University of Technology. (2019). Preparation method of N-methylpyrrolidine. CN Patent 110,590,706. [Online].
-
Mako, A., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(11), 3160. [Online]. Available: [Link]
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National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Online]. Available: [Link]
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Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. [Online]. Available: [Link]
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Chen, Y., et al. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. Organic & Biomolecular Chemistry, 22(16), 3169-3173. [Online]. Available: [Link]
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ResearchGate. (2015). Evaluating Impurities in Drugs (Part I of III). [Online]. Available: [Link]
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Pharmaffiliates. (n.d.). n methylpyrrolidone and its Impurities. [Online]. Available: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Iodomethyl-1-methylpyrrolidine
Welcome to the technical support guide for the synthesis of 3-Iodomethyl-1-methylpyrrolidine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.
Introduction
The synthesis of 3-Iodomethyl-1-methylpyrrolidine, a valuable building block in medicinal chemistry, is most commonly achieved via a nucleophilic substitution reaction, typically from its chloro- or bromo-analogs (via the Finkelstein reaction) or from 1-methyl-3-pyrrolidinemethanol via a sulfonate ester intermediate. While theoretically straightforward, this synthesis is frequently plagued by competing side reactions and product instability, leading to challenges in achieving high yield and purity. This guide provides a structured, question-and-answer approach to address the most pressing of these issues.
Frequently Asked Questions (FAQs)
Q1: My Finkelstein reaction (from 3-chloromethyl-1-methylpyrrolidine) is stalling, with significant starting material remaining. What's the primary cause?
A1: The Finkelstein reaction is a classic equilibrium-driven SN2 process.[1][2] Its success hinges on effectively shifting the equilibrium to the product side. The most common reason for a stalled reaction is an inappropriate choice of solvent. The classic Finkelstein system uses sodium iodide (NaI) in acetone. The rationale is that NaI is soluble in acetone, while the sodium chloride (NaCl) or sodium bromide (NaBr) byproduct is not.[1] This precipitation of the byproduct salt removes it from the reaction mixture, driving the formation of the desired alkyl iodide by Le Chatelier's principle.[2] If your reaction is stalling, ensure your acetone is anhydrous and that a precipitate (NaCl) is indeed forming. Solvents like DMF or DMSO can also be used but may not offer the same advantage of byproduct precipitation.[1]
Q2: I'm observing a significant, often sticky, water-soluble byproduct that isn't my starting material. What is it?
A2: This is the most common and frustrating side reaction in this synthesis. You are almost certainly observing the formation of a quaternary ammonium salt, 1-(Iodomethyl)-1-methylpyrrolidinium iodide . This occurs when the tertiary amine of one pyrrolidine molecule (which is nucleophilic) attacks the electrophilic iodomethyl group of another molecule (intermolecular) or even the starting alkyl halide.
This side reaction is problematic because the resulting salt is often difficult to separate from the desired product and can significantly reduce your yield.
Q3: How can I prevent or minimize the formation of the quaternary ammonium byproduct?
A3: Minimizing this side reaction requires controlling the reaction kinetics to favor the desired halide exchange over the undesired N-alkylation. Here are the key strategies:
-
Temperature Control: Keep the reaction temperature as low as reasonably possible to slow the rate of the quaternization side reaction, which often has a higher activation energy.
-
High Dilution: Running the reaction at a lower concentration can reduce the frequency of intermolecular collisions between two pyrrolidine molecules, thus disfavoring the byproduct formation.
-
Slow Reagent Addition: If you are preparing the iodo-compound from the corresponding alcohol (via a tosylate or mesylate), adding the sulfonyl chloride slowly at a low temperature can prevent a buildup of the reactive intermediate.
Q4: My purified product is a dark oil that seems to decompose upon standing or during distillation. How can I improve its stability?
A4: Alkyl iodides, particularly those with nearby heteroatoms, can be unstable. Decomposition is often accelerated by exposure to light, heat, and air (oxidation).[3]
-
Storage: Store the purified product under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial), and at a low temperature (refrigerated or frozen).[4]
-
Purification: Avoid high-temperature distillation if possible. Flash column chromatography on silica gel (neutralized with a small amount of triethylamine in the eluent, e.g., 1%) is often a better alternative. The triethylamine helps to prevent product degradation on the acidic silica surface.
-
Workup: During the aqueous workup, use a mild base like sodium bicarbonate for neutralization. Avoid strong bases like sodium hydroxide, which can promote elimination or other side reactions.
Troubleshooting Guide
Problem: Low Yield and Purity
This section provides a systematic approach to diagnosing and solving the common issues encountered in the synthesis.
Below is a decision-making workflow to help identify the root cause of poor reaction outcomes.
Caption: Troubleshooting Decision Tree for Synthesis Issues.
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Reaction stalls (high % of starting material remains) | Equilibrium not shifted (Finkelstein): The byproduct (e.g., NaCl) is not precipitating, preventing the reaction from being driven forward. | Action: Switch to anhydrous acetone as the solvent. Ensure NaI is fully dissolved before adding the alkyl chloride. The insolubility of NaCl in acetone is the primary driving force for the reaction.[1][2] |
| Poor leaving group: If starting from 1-methyl-3-pyrrolidinemethanol, the hydroxyl group (-OH) is a poor leaving group for SN2 reactions. | Action: Convert the alcohol to a sulfonate ester (mesylate or tosylate) first. These are excellent leaving groups, facilitating displacement by the iodide ion.[2] | |
| Formation of a polar, water-soluble byproduct | Quaternization: The tertiary amine is acting as a nucleophile, attacking the electrophilic carbon of the starting material or product. | Action: 1. Lower the reaction temperature. 2. Increase the solvent volume (higher dilution). 3. If applicable, add the electrophilic reagent slowly to the nucleophile. These steps reduce the rate of the bimolecular side reaction. |
| Product darkens or yield drops after purification | Product Instability: Alkyl iodides are sensitive to light and can be unstable on acidic surfaces like silica gel. | Action: Work in a fume hood with ambient light turned off or use foil-wrapped flasks. Purify via column chromatography using an eluent containing ~1% triethylamine to neutralize the silica gel. Store the final product cold and under an inert atmosphere.[3][4] |
| Thermal Decomposition: The product may be unstable at the temperatures required for distillation. | Action: Use high-vacuum distillation to lower the boiling point. If decomposition still occurs, opt for chromatographic purification at room temperature. |
Key Reaction Mechanisms
The following diagram illustrates the desired SN2 pathway versus the primary competing side reaction, quaternization.
Caption: Desired Reaction vs. Quaternization Side Reaction.
Experimental Protocols
Protocol 1: Optimized Finkelstein Reaction for 3-Iodomethyl-1-methylpyrrolidine
This protocol assumes the starting material is 3-chloromethyl-1-methylpyrrolidine and is designed to minimize side reactions.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add sodium iodide (1.5 equivalents).
-
Solvent Addition: Add anhydrous acetone (calculated for a 0.1 M final concentration of the substrate) via cannula. Stir the mixture until the NaI is completely dissolved.
-
Substrate Addition: Dissolve 3-chloromethyl-1-methylpyrrolidine (1.0 equivalent) in a small amount of anhydrous acetone and add it dropwise to the stirred NaI solution at room temperature over 30 minutes.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux. A fine white precipitate of NaCl should become visible. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature and filter off the NaCl precipitate, washing the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in dichloromethane and wash with a 5% aqueous sodium thiosulfate solution (to remove any residual iodine) followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient eluent of dichloromethane/methanol containing 1% triethylamine.
Protocol 2: Characterization of Quaternary Ammonium Byproduct
If you suspect the formation of the quaternary salt, this procedure can help confirm its identity.
-
Isolation: After the standard reaction workup (Protocol 1, step 6), the quaternary salt will remain in the aqueous layers. It can often be isolated by lyophilizing (freeze-drying) the combined aqueous layers, though it may be contaminated with other salts.
-
¹H NMR Spectroscopy: Dissolve a sample of the isolated byproduct in D₂O. The key diagnostic signals will be the N-methyl and N-iodomethyl protons, which will be shifted significantly downfield compared to the starting material due to the positive charge on the nitrogen atom.
-
Solubility Test: Confirm that the isolated byproduct is readily soluble in water but poorly soluble in nonpolar organic solvents like diethyl ether or hexanes.
By understanding the equilibrium nature of the Finkelstein reaction and the nucleophilic potential of the pyrrolidine nitrogen, you can effectively diagnose issues and implement strategies to favor the desired product, leading to a more efficient and successful synthesis.
References
- MilliporeSigma. (2026). SAFETY DATA SHEET - 3-(Iodomethyl)-1-methylpyrrolidine.
-
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
IIT Kanpur. (n.d.). Finkelstein Reaction. SATHEE. Retrieved from [Link]
-
Wikipedia. (2023). Finkelstein reaction. Retrieved from [Link]
-
AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. Retrieved from [Link]
-
JMN Specialties, Inc. (n.d.). Safety Data Sheet (N-METHYLPYRROLIDONE (NMP)). Retrieved from [Link]
-
Organic Syntheses. (2005). Org. Synth. 2005, 81, 121. Retrieved from [Link]
- DuPont UK. (2012). Product Safety Summary Sheet - N-Methyl-Pyrrolidone (NMP).
-
Patsnap. (n.d.). Preparation method of 1-methyl-3-pyrrolidinol. Eureka. Retrieved from [Link]
- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
- Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
-
European Patent Office. (2018). EP 3415499 A1 - METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. Retrieved from [Link]
Sources
How to avoid quaternization in reactions with 3-Iodomethyl-1-methylpyrrolidine
Introduction
Welcome to the technical support guide for 3-Iodomethyl-1-methylpyrrolidine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile alkylating agent. 3-Iodomethyl-1-methylpyrrolidine is a valuable building block for introducing the N-methylpyrrolidine moiety, a common scaffold in pharmacologically active compounds. However, its bifunctional nature—possessing both a reactive primary iodide and a nucleophilic tertiary amine—creates a significant synthetic challenge: the propensity for intermolecular SN2 reaction, leading to the formation of a dimeric quaternary ammonium salt.[1][2]
This guide provides in-depth, experience-driven advice to help you understand, troubleshoot, and ultimately avoid this undesired quaternization side reaction, ensuring the success of your synthetic campaigns.
Understanding the Problem: The Quaternization Pathway
The core issue arises from a competition between two SN2 reactions. In the desired pathway, your nucleophile (Nu-) attacks the electrophilic iodomethyl group. In the undesired pathway, the lone pair on the nitrogen of a second molecule of 3-Iodomethyl-1-methylpyrrolidine acts as the nucleophile, attacking another equivalent of the starting material.
This intermolecular self-reaction is particularly problematic because the tertiary amine is inherently nucleophilic and the primary iodide is a very good leaving group, creating a kinetically favorable but synthetically undesirable reaction.[3] The resulting quaternary ammonium salt is often insoluble in common organic solvents, leading to its precipitation from the reaction mixture and causing difficulties in purification and reduction of the overall yield.
Caption: Figure 1. Desired vs. Undesired SN2 Reactions.
Frequently Asked Questions (FAQs)
Q1: What exactly is quaternization in this context?
A: Quaternization is the process where the tertiary nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon of the iodomethyl group on another molecule. This forms a new carbon-nitrogen bond, resulting in a positively charged quaternary ammonium cation, with the iodide as the counter-ion. This is a classic example of the Menshutkin reaction.[4]
Q2: Why is the quaternary salt byproduct so insoluble?
A: Salts, by their nature, are highly polar, ionic compounds. Most organic reactions are run in relatively non-polar or moderately polar aprotic solvents (like THF, DCM, or ACN) where ionic species have very low solubility. This disparity in polarity causes the quaternary ammonium iodide to precipitate as it forms.
Q3: How can I quickly detect if quaternization is occurring?
A: There are two primary indicators:
-
Visual Observation: The formation of a white or off-white precipitate in your reaction mixture is a strong sign of quaternary salt formation.
-
Thin Layer Chromatography (TLC): The quaternary salt is highly polar and will typically remain at the baseline (Rf ≈ 0) in most common organic eluent systems. If you observe a new, highly polar spot that wasn't present in your starting material, it's likely the byproduct.
Q4: Does temperature affect the rate of quaternization?
A: Yes, significantly. Like most SN2 reactions, the rate of both the desired alkylation and the undesired quaternization will increase with temperature. However, excessive heat can disproportionately favor the quaternization side reaction, especially if the concentration of the alkylating agent is high.[5][6] Running reactions at lower temperatures, even if it requires longer reaction times, is a key strategy for suppression.
In-Depth Troubleshooting Guides
Scenario 1: "I mixed my reagents and a thick white precipitate crashed out immediately."
This is a classic sign of rapid, uncontrolled quaternization. The root cause is almost always related to concentration and the order of addition.
Troubleshooting Steps:
-
Employ High Dilution: The quaternization reaction is bimolecular (second-order kinetics), meaning its rate is highly dependent on the concentration of the 3-Iodomethyl-1-methylpyrrolidine. By running the reaction at a much lower concentration (e.g., 0.05 - 0.1 M), you can dramatically slow the rate of this side reaction while having a lesser impact on the pseudo-first-order desired reaction (assuming your nucleophile is in excess).
-
Use Slow Addition: Never add the 3-Iodomethyl-1-methylpyrrolidine in one portion. The best practice is to dissolve your nucleophile and any base in the reaction solvent and then add a solution of the iodomethylpyrrolidine dropwise over a prolonged period (e.g., 1-4 hours) using a syringe pump. This keeps the instantaneous concentration of the electrophile very low, favoring reaction with the more abundant target nucleophile.
Caption: Figure 2. A logical guide to diagnosing and solving quaternization.
Scenario 2: "My reaction is clean by TLC, but my yield is low after workup."
This may indicate that the quaternary salt, while not the major product, is still forming and being removed during extraction or purification.
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can influence reaction rates. Highly polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, but they may also increase the solubility of the quaternary salt, making it less obvious that it's forming.[5] Consider switching to a less polar solvent like acetonitrile (ACN) or tetrahydrofuran (THF) which can disfavor the formation of the highly polar transition state leading to the salt.
-
Base Selection: If your reaction requires a base to deprotonate the nucleophile (e.g., an alcohol or secondary amine), the choice of base is critical. Avoid using other tertiary amines that could act as competing nucleophiles.
-
Recommended: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA).
-
Alternatively: An inorganic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is an excellent choice as they are insoluble in many organic solvents and pose no risk of competing alkylation.[7][8][9]
-
Preventative Strategies & Recommended Protocol
The key to success is to establish conditions that kinetically favor the desired reaction over the undesired one from the outset.
| Parameter | Poor Condition (Favors Quaternization) | Optimal Condition (Minimizes Quaternization) | Rationale |
| Concentration | > 0.5 M | 0.05 - 0.1 M | Reduces the frequency of intermolecular collisions between two molecules of the alkylating agent. |
| Addition Method | All at once (batch) | Slow, dropwise addition via syringe pump | Maintains a very low instantaneous concentration of the electrophile. |
| Temperature | Elevated (> 50 °C) | 0 °C to Room Temperature | Minimizes the rate of the undesired background reaction.[5] |
| Solvent | Polar Aprotic (DMF, DMSO) | Moderately Polar (ACN, THF) or Non-polar (DCM) | Less polar solvents can disfavor the formation of the charged quaternary product. |
| Base (if needed) | Nucleophilic (e.g., TEA, Pyridine) | Non-nucleophilic (DIPEA) or Inorganic (K2CO3) | Prevents the base from competing with the primary nucleophile for the alkylating agent.[10] |
General Protocol for N-Alkylation of an Alcohol
This protocol is a general guideline. You may need to adjust stoichiometry and reaction times based on the reactivity of your specific nucleophile.
Materials:
-
Target Alcohol (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
3-Iodomethyl-1-methylpyrrolidine (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add the target alcohol (1.0 eq) and anhydrous THF to achieve a final reaction concentration of 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete deprotonation.
-
In a separate flame-dried flask, dissolve the 3-Iodomethyl-1-methylpyrrolidine (1.1 eq) in anhydrous THF.
-
Using a syringe pump, add the solution of the iodomethylpyrrolidine to the stirring alkoxide solution over a period of 2 hours.
-
Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting alcohol. The quaternary salt will appear as a baseline spot on TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.
-
Perform a standard aqueous workup, extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Cameron, K. S., Morphy, J. R., Rankovic, Z., & York, M. (2002). Optimization of reaction conditions for REM resin-bound quaternization reactions. Journal of Combinatorial Chemistry, 4(3), 199–203. Available at: [Link]
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DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. Available at: [Link]
-
van der Schaaf, J., et al. (2020). Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation. Reaction Chemistry & Engineering. Available at: [Link]
- Google Patents. (n.d.). Process for the continuous quaternization of tertiary amines with an alkyl halide.
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation? Powered by XMB 1.9.11. Available at: [Link]
-
Reddit. (2024). Quaternization of an aqueous tertiary amine. r/Chempros. Available at: [Link]
-
SlideShare. (2019). Stereoselective nucleophilic substitution reaction at tertiary carbon centers. Available at: [Link]
-
Shenvi, R. A., et al. (2013). Stereoinversion of tertiary alcohols to tertiary-alkyl isonitriles and amines. Nature, 501(7466), 227-231. Available at: [Link]
-
Tompkins, D. (2020). Amine Synthesis via SN2. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Available at: [Link]
-
O'Connor, J. (n.d.). Synthesis of Amines I. Amine Alkylation by SN2 reaction. Available at: [Link]
-
PubMed. (2014). N-alkylation of highly quaternized chitosan derivatives affects the paracellular permeation enhancement in bronchial epithelia in vitro. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.9: Intramolecular forces and intermolecular forces. Available at: [Link]
-
ResearchGate. (2017). A Novel and Chemoselective Process of N -Alkylation of Aromatic Nitrogen Compounds Using Quaternary Ammonium Salts as Starting Material. Available at: [Link]
-
ResearchGate. (n.d.). Green Organic Synthesis of N-Methylpyrrolidine. Available at: [Link]
-
VAST JOURNALS SYSTEM. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Available at: [Link]
-
PubMed. (2016). Thermal selectivity of intermolecular versus intramolecular reactions on surfaces. Available at: [Link]
-
MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Available at: [Link]
-
AK Lectures. (2015). Intramolecular and Intermolecular Forces. YouTube. Available at: [Link]
-
ResearchGate. (2019). Profile of a Highly Selective Quaternized Pyrrolidine Betaine α v β 6 Integrin Inhibitor. Available at: [Link]
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Technical Support Center: Optimizing Alkylation with 3-Iodomethyl-1-methylpyrrolidine
Current Status: Operational Ticket ID: T-ALK-3-IMP Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely experiencing low yields due to the "Ambident Nucleophile Paradox" inherent to 3-iodomethyl-1-methylpyrrolidine. This reagent contains both a nucleophilic center (the tertiary amine) and an electrophilic center (the alkyl iodide) within the same molecule.[1]
In the free-base form, this molecule is chemically suicidal—it undergoes rapid intermolecular self-alkylation (quaternization) to form non-reactive dimers or polymers. This guide provides the protocols to suppress this side reaction and maximize the yield of your desired coupling.
Module 1: Reagent Stability & The "Ticking Clock"
The Core Problem: Self-Quaternization
Unlike standard alkyl halides, 3-iodomethyl-1-methylpyrrolidine cannot be stored as a free base. As soon as the nitrogen is deprotonated, it attacks the iodomethyl group of a neighboring molecule.
-
Commercial Form: Typically supplied as the Hydrogen Iodide (HI) or Hydrochloride (HCl) salt.[1]
-
Stability Rule: The salt is stable. The free base has a half-life of minutes to hours depending on concentration and solvent.
Critical Handling Directive
NEVER pre-neutralize the salt to isolate the free base before the reaction.[1] The deprotonation must occur in situ in the presence of your target nucleophile.[1]
Module 2: Optimized Experimental Protocols
Method A: The "In-Situ" Neutralization (Recommended for Phenols/Amines)
Best for: Standard alkylations where the target nucleophile is relatively reactive.
Reagents:
-
Target Nucleophile (1.0 equiv)
-
3-Iodomethyl-1-methylpyrrolidine HI salt (1.2 – 1.5 equiv)
-
Base: Cesium Carbonate (
) (3.0 equiv) or Potassium Carbonate ( )[1] -
Solvent: DMF (anhydrous) or Acetonitrile (
)[1]
Step-by-Step:
-
Activation: Charge the reaction vessel with the Target Nucleophile and Base in the solvent.[1] Stir at Room Temperature (RT) for 15–30 minutes. This generates the reactive anion (e.g., phenoxide).
-
Addition: Add the 3-Iodomethyl-1-methylpyrrolidine salt directly to the mixture as a solid.
-
Why? The base will slowly deprotonate the ammonium salt.[1] As the free base is generated, it is immediately surrounded by the excess target nucleophile, statistically favoring the desired cross-coupling over self-alkylation.
-
-
Temperature: Heat to 60–80°C .
-
Warning: Do not exceed 100°C; this promotes HI elimination to form the exocyclic alkene.[1]
-
-
Workup: Filter inorganic salts, concentrate, and extract.
Method B: The Finkelstein Boost (Cost-Effective)
Best for: Large-scale reactions or when the Iodo-reagent is unavailable/degraded. This method uses the cheaper, more stable 3-(Chloromethyl)-1-methylpyrrolidine and converts it to the reactive iodide in situ.
Reagents:
-
3-(Chloromethyl)-1-methylpyrrolidine HCl salt (1.2 equiv)
-
Sodium Iodide (NaI) or Potassium Iodide (KI) (0.5 – 1.0 equiv)[1]
-
Base:
(3.0 equiv)[1] -
Solvent: Acetone (if low temp) or DMF (if high temp).[1]
Step-by-Step:
-
Mix Nucleophile, Base, and KI/NaI in the solvent.[1]
-
Add the Chloro-pyrrolidine salt .
-
Heat to 80°C. The iodide acts as a catalyst, converting the unreactive alkyl chloride into the reactive alkyl iodide, which is then consumed by the nucleophile.
Module 3: Troubleshooting & FAQs
Symptom: Reaction mixture turned into a black tar/gum.[1]
-
Diagnosis: Polymerization (Self-Quaternization).[1]
-
Cause: The concentration of the free base was too high relative to the nucleophile.[1]
-
Fix:
-
Increase the equivalents of the Target Nucleophile .
-
Use High Dilution conditions (0.1 M or lower).
-
Switch to Method A (Solid salt addition).[1]
-
Symptom: Starting material (Nucleophile) remains unreacted.[1]
-
Diagnosis: Poor deprotonation or "Salt Stalling."[1]
-
Cause: The base wasn't strong enough to deprotonate the pyrrolidine salt and the nucleophile.[1]
-
Fix:
-
Switch base to Cesium Carbonate (
) (Solubility effect in DMF).[1] -
Ensure you are using at least 3.0 equivalents of base (1 eq to neutralize the HCl/HI salt, 1 eq for the nucleophile, 1 eq excess).
-
Symptom: Formation of an alkene impurity (Elimination Product).
-
Diagnosis: E2 Elimination.[1]
-
Cause: Reaction temperature too high (>100°C) or base is too bulky/strong (e.g., t-BuOK).
-
Fix:
-
Lower temperature to 60°C .
-
Switch to a milder base like
.[1]
-
Module 4: Decision Logic & Mechanism
Workflow Decision Tree
Caption: Decision matrix for selecting the optimal alkylation protocol based on reagent form and nucleophile reactivity.
Mechanism of Failure (Self-Quaternization)
Caption: Kinetic competition between the desired intermolecular alkylation and the parasitic self-quaternization.
Summary Data Table
| Parameter | Recommended Range | Why? |
| Stoichiometry | 1.2 – 1.5 equiv (Electrophile) | Compensates for minor self-alkylation losses. |
| Base Equivalents | 3.0 – 4.0 equiv | Must neutralize the salt (1 eq) + deprotonate nucleophile (1 eq) + buffer.[1] |
| Concentration | 0.1 M – 0.2 M | High concentration favors polymerization; low concentration favors coupling.[1] |
| Temperature | 60°C – 80°C | Balance between reaction rate and elimination side-reactions.[1] |
| Solvent | DMF, DMAc, or Acetonitrile | Polar aprotic solvents stabilize the transition state and dissolve inorganic bases. |
References
-
Finkelstein Reaction Overview. The classic method for converting alkyl chlorides to iodides using NaI/Acetone or KI/DMF to enhance electrophilicity.[1]
-
Source:[1]
-
-
Synthesis of Substituted Pyrrolidines. Describes the handling of pyrrolidine intermediates and the necessity of protecting groups or salt forms to prevent polymerization.[1]
-
Source:
-
-
Alkylation of Phenols with Amino-Alkyl Halides.
in DMF/Acetone for coupling phenols with nitrogen-containing alkyl chlorides/iodides.[1]-
Source:
-
-
Reactivity of 3-Chloromethyl-1-methylpyrrolidine.
-
Source:
-
Sources
Technical Support Center: 3-Iodomethyl-1-methylpyrrolidine
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the handling, stability, and decomposition of 3-Iodomethyl-1-methylpyrrolidine. Our goal is to equip you with the scientific understanding and practical solutions to anticipate and resolve challenges in your experimental workflows.
Introduction to the Stability of 3-Iodomethyl-1-methylpyrrolidine
3-Iodomethyl-1-methylpyrrolidine is a reactive alkyl iodide derivative of N-methylpyrrolidine. Like many alkyl iodides, it is susceptible to degradation, which can impact reaction yields, purity of products, and overall experimental reproducibility.[1][2] Understanding the potential decomposition pathways is crucial for its effective use. The principal routes of decomposition involve intramolecular cyclization and degradation initiated by environmental factors.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of 3-Iodomethyl-1-methylpyrrolidine decomposition?
A1: The most common sign of decomposition is a visible change in color, from a colorless or pale yellow liquid to a brown or violet hue. This discoloration is often due to the formation of elemental iodine (I₂).[2] You may also observe a decrease in the purity of your starting material over time, as assessed by techniques like NMR spectroscopy or chromatography. In reaction monitoring, the appearance of unexpected byproducts can also indicate decomposition of the starting material.
Q2: How should I properly store 3-Iodomethyl-1-methylpyrrolidine to minimize decomposition?
A2: Proper storage is critical to maintain the integrity of 3-Iodomethyl-1-methylpyrrolidine.[1] We recommend the following storage conditions:
-
Temperature: Store at refrigerated temperatures (2-8 °C).
-
Light: Protect from light by using an amber-colored vial or by wrapping the container in aluminum foil.[2]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3]
-
Container: Use a tightly sealed container to prevent exposure to moisture and air.[1]
For long-term storage, consider adding a small piece of copper wire to the container to scavenge any iodine that may form.[2]
Q3: What are the likely decomposition pathways for 3-Iodomethyl-1-methylpyrrolidine?
A3: The two most probable decomposition pathways are intramolecular cyclization to form a bicyclic azetidinium intermediate and radical-mediated decomposition initiated by light or heat.
-
Intramolecular Cyclization: The lone pair of electrons on the tertiary amine can attack the electrophilic carbon of the iodomethyl group, displacing the iodide ion to form a strained bicyclic azetidinium salt.[4][5][6] This intermediate is highly reactive and can be attacked by nucleophiles, leading to ring-opened products.
-
Radical Decomposition: Exposure to light or elevated temperatures can induce homolytic cleavage of the carbon-iodine bond, generating an alkyl radical and an iodine radical.[7] The iodine radicals can then combine to form elemental iodine (I₂), which contributes to the discoloration of the compound.
The following diagram illustrates these proposed pathways:
Caption: Proposed decomposition pathways of 3-Iodomethyl-1-methylpyrrolidine.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Starting material is brown/purple. | Decomposition leading to the formation of elemental iodine (I₂). | Purify the material before use. A common method is to wash an ethereal solution of the compound with aqueous sodium thiosulfate to remove I₂, followed by drying and solvent evaporation. |
| Low yield in a reaction where the compound is a reactant. | The starting material has likely degraded, reducing the concentration of the active reagent. | Confirm the purity of the starting material by ¹H NMR before use. If the purity is low, purify it as described above. Ensure proper storage conditions are maintained. |
| Formation of unexpected polar byproducts. | The bicyclic azetidinium intermediate may have formed and reacted with nucleophiles present in the reaction mixture (e.g., water, solvents).[4][5] | Ensure the reaction is carried out under strictly anhydrous conditions. Use non-nucleophilic solvents if possible. |
| Inconsistent reaction outcomes. | Variability in the purity of the starting material or its decomposition during the reaction. | Standardize the purification and handling of the 3-Iodomethyl-1-methylpyrrolidine. Monitor the reaction closely for the formation of byproducts. |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
-
Sample Preparation: Dissolve a small amount of 3-Iodomethyl-1-methylpyrrolidine in a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Analysis: Integrate the peaks corresponding to the product and the internal standard to determine the purity.
Protocol 2: Small-Scale Purification to Remove Iodine
-
Dissolution: Dissolve the discolored 3-Iodomethyl-1-methylpyrrolidine in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate. Repeat the washing until the organic layer is colorless.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
-
Storage: Immediately store the purified product under an inert atmosphere and protect it from light.[1][3]
The following diagram outlines the purification workflow:
Caption: Workflow for the purification of 3-Iodomethyl-1-methylpyrrolidine.
References
- Google Patents. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide.
-
ResearchGate. Synthesis of a pyrrolidine via a bicyclic azetidinium intermerdiate. Available from: [Link]
-
Journal of the American Chemical Society. Copper-Catalyzed Enantioselective Intra- and Intermolecular Desymmetrization of Azetidiniums by Carbon Nucleophiles. Available from: [Link]
-
ResearchGate. Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Available from: [Link]
-
ResearchGate. A combined theoretical and experimental study of the pyrolysis of pyrrolidine. Available from: [Link]
-
Durham Tech. Safety Data Sheet Iodine Potassium Iodide Solution WARNING. Available from: [Link]
-
Allen. Which compound is the likely product from reaction of pyrrolidine with excess methyl iodide (equation below)?. Available from: [Link]
-
Wikipedia. Pyrrolidine. Available from: [Link]
-
VAST JOURNALS SYSTEM. GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Available from: [Link]
-
PubChem. 1-(Iodomethyl)pyrrolidine. Available from: [Link]
-
UKnowledge. 3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof. Available from: [Link]
-
PubChem. 1-Methylpyrrolidine. Available from: [Link]
-
PubMed. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. Available from: [Link]
-
ResearchGate. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Available from: [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
Vaia. Problem 44 In the iodoform reaction, a trii... [FREE SOLUTION]. Available from: [Link]
- Google Patents. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
-
ResearchGate. Reaction pathway of synthesis of N-methylpyrrolidine product. Available from: [Link]
-
NIST WebBook. Pyrrolidine, 1-methyl-. Available from: [Link]
-
NKS-220, Experimental study on iodine chemistry (EXSI) – Containment experiments with methyl iodide. Available from: [Link]
-
Chemguide. triiodomethane (iodoform) reaction with aldehydes and ketones. Available from: [Link]
-
Pharmaffiliates. n methylpyrrolidone and its Impurities. Available from: [Link]
-
ResearchGate. Thermal decomposition of CH3 131I in a gas flow | Request PDF. Available from: [Link]
-
Save My Exams. Iodoform Reaction | Cambridge (CIE) AS Chemistry Revision Notes 2023. Available from: [Link]
-
European Medicines Agency (EMA). ICH guideline Q3D (R1) on elemental impurities. Available from: [Link]
-
MDPI. Investigation on the Thermal Decomposition Behavior of Molybdenum Trioxide Precursor. Available from: [Link]
Sources
- 1. calibrechem.com [calibrechem.com]
- 2. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. nks.org [nks.org]
Technical Support Hub: Monitoring Reactions with 3-Iodomethyl-1-methylpyrrolidine
Status: Active Operator: Senior Application Scientist Ticket ID: PYR-I-303 Subject: Reaction Monitoring, Stability, and Troubleshooting Guide
Welcome to the Technical Support Center
You are working with 3-Iodomethyl-1-methylpyrrolidine , a bifunctional reagent possessing both a nucleophilic tertiary amine and an electrophilic alkyl iodide. This "Dr. Jekyll and Mr. Hyde" nature makes it highly versatile but prone to rapid self-destruction via intermolecular quaternization (polymerization).
This guide replaces standard operating procedures with a dynamic troubleshooting framework designed to navigate the specific instability and detection challenges of this molecule.
Part 1: Reagent Integrity (Pre-Reaction Check)
Q: My reagent arrived liquid, but it has turned dark brown/purple. Is it compromised?
A: The color indicates free iodine (
-
Pale Yellow/Pink: Acceptable. Proceed immediately.
-
Dark Brown/Purple: Significant degradation. The free iodine can act as an oxidant or Lewis acid, interfering with sensitive couplings.
Protocol: Restoration of Reagent Quality If the structural integrity (NMR) is intact but the color is off, remove the iodine immediately before use:
-
Dissolve the reagent in
or . -
Wash with cold 10%
(Sodium Thiosulfate) until the organic layer is colorless. -
Dry over
, filter, and concentrate in vacuo (keep bath <30°C). -
Use immediately. Do not store the free base.
Q: I see a solid precipitate in the bottle. Can I filter and use the liquid?
A: Proceed with extreme caution. The solid is likely the self-quaternized polymer , formed when the nitrogen of one molecule attacks the iodomethyl group of another. This means the effective concentration (titer) of your reagent has dropped.
-
Action: Check Proton NMR. If the characteristic
doublet (approx. 3.2–3.5 ppm) is diminished relative to the N-Methyl singlet, re-titrate or discard.
Part 2: Real-Time Monitoring (TLC & LC-MS)
Q: I cannot see my spots under UV (254 nm). What is wrong?
A: Stop looking. 3-Iodomethyl-1-methylpyrrolidine lacks a chromophore (no conjugated
Corrective Action: Visualization Strategy Use the following stain protocols. The "Double-Check" method is recommended to distinguish the reagent from non-amine byproducts.
| Visualization Method | Appearance of Target | Specificity | Notes |
| Dragendorff’s Reagent | Orange/Red spots on yellow background | High (Tertiary Amines) | Primary Method. Specific to the pyrrolidine ring. |
| Iodine Chamber | Brown/Yellow spots | Low (General Organic) | Good for checking total consumption but non-specific. |
| KMnO₄ (Basic) | Yellow spots on purple | Moderate (Oxidizable) | Will stain the amine and the iodide. |
| UV (254 nm) | Invisible | None | Only useful if the other reactant is UV-active. |
Q: My TLC spots are streaking from the baseline to the solvent front. How do I fix this?
A: This is "amine tailing." The basic pyrrolidine nitrogen interacts with the acidic silanols on the silica plate.
-
The Fix: Pre-treat your TLC plate or modify the eluent. Add 1% Triethylamine (
) or 1% to your mobile phase (e.g., 90:9:1).
Part 3: Experimental Workflow & Logic
The following diagram illustrates the decision logic for monitoring the reaction, specifically distinguishing between successful alkylation and common failure modes (hydrolysis vs. polymerization).
Figure 1: Decision logic for monitoring alkylation reactions. Note that Dragendorff stain is critical for tracking the pyrrolidine moiety.
Part 4: Troubleshooting & FAQs
Q: The reaction mixture turned cloudy/white immediately upon adding the reagent. Did it work? A: Likely No .
-
Diagnosis: If you added the reagent as a free base to a concentrated solution, you likely triggered intermolecular self-quaternization . The white solid is the polymer salt.
-
Prevention: Always add the 3-iodomethyl-1-methylpyrrolidine slowly (dropwise) as a dilute solution. Keep the reaction temperature low (0°C) during addition, then warm up.
Q: LC-MS shows a mass of [M+16] or [M-127+17]. What is this? A: This is Hydrolysis .
-
The Iodide (
mass 127) has been displaced by Hydroxyl ( mass 17). -
Cause: Wet solvents or wet atmosphere. The alkyl iodide is highly susceptible to hydrolysis.
-
Fix: Use anhydrous solvents (ensure <50 ppm water) and maintain a strict
or Argon atmosphere.
Q: How do I quench the reaction without destroying the amine? A: Do not use acidic quenches if you want to retain the pyrrolidine basicity (unless you intend to isolate the salt).
-
Protocol: Dilute with
or EtOAc and wash with saturated . This removes the HI generated during the reaction and keeps the product in the organic phase.
Part 5: Stability & Storage Protocol
To ensure reproducibility, strictly adhere to this storage hierarchy.
| State | Stability | Storage Condition | Shelf Life |
| HI Salt | High | Desiccator, RT, Dark | >1 Year |
| Free Base (Neat) | Very Low | -20°C, Argon, Dark | <24 Hours |
| Free Base (Solution) | Low | -20°C, Dilute in DCM | <1 Week |
Critical Warning: Never store the neat free base in a clear glass vial at room temperature. It will polymerize and liberate iodine, rendering it useless.
References
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
- TLC Visualization of Amines: Thin Layer Chromatography: A Laboratory Handbook. E. Stahl (Ed.), Springer-Verlag. (Source for Dragendorff and Iodine stain specificity).
-
Handling of Alkyl Iodides
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Protocols for removing free iodine from alkyl iodides).
-
-
Self-Quaternization Kinetics
-
Grob, C. A. (1969). Mechanisms of Elimination and Substitution Reactions in Amino-Alkyl Halides. Angewandte Chemie International Edition, 8(8), 535-546.
-
Sources
Validation & Comparative
3-Iodomethyl-1-methylpyrrolidine vs 3-bromomethyl-1-methylpyrrolidine reactivity
Executive Summary: The Reactivity-Stability Trade-Off
For researchers and medicinal chemists, the choice between 3-iodomethyl-1-methylpyrrolidine and 3-bromomethyl-1-methylpyrrolidine is not merely a matter of reaction speed—it is a critical decision regarding reagent stability and process control .
-
3-Bromomethyl-1-methylpyrrolidine is the industry-standard "shelf-stable" electrophile. It offers a balance of moderate reactivity and manageable stability, making it suitable for bulk storage and routine alkylations.
-
3-Iodomethyl-1-methylpyrrolidine is a transient, high-reactivity species. While it reacts 10–100x faster than the bromo- analog, it is prone to rapid degradation via self-alkylation (dimerization/cyclization). It should rarely be isolated.
Best Practice Recommendation: Use the bromo- (or chloro-) derivative as the starting material and generate the iodo- species in situ using Finkelstein conditions (catalytic or stoichiometric NaI). This harnesses the high reactivity of the iodide without the handling hazards of an unstable reagent.
Part 1: Mechanistic Foundation
Electrophilicity and Leaving Group Physics
The reactivity difference stems from the carbon-halogen bond strength and the polarizability of the leaving group.
-
Bond Dissociation Energy (C-X): The C-I bond (~57 kcal/mol) is significantly weaker than the C-Br bond (~68 kcal/mol), facilitating easier cleavage during nucleophilic attack.
-
Leaving Group Ability (
): Iodide ( ) is a superior leaving group due to its large ionic radius and ability to stabilize negative charge (soft base). In typical reactions, alkyl iodides react orders of magnitude faster than bromides.
The Stability Trap: Intramolecular Cyclization
A critical, often overlooked risk with 3-substituted amino-alkyl halides is neighboring group participation (NGP) . The tertiary nitrogen of the pyrrolidine ring can act as an internal nucleophile, attacking the exocyclic carbon bearing the halogen.
-
Pathway: The nitrogen lone pair attacks the CH₂-X group.
-
Product: Formation of a strained 1-azabicyclo[3.2.0]heptane quaternary ammonium salt (azetidinium-like intermediate).
-
Risk Factor: This process is accelerated by better leaving groups.[1]
-
Iodo-: High risk of rapid self-degradation/polymerization at room temperature.
-
Bromo-: Moderate risk; stable at 4°C but degrades over months.
-
Part 2: Performance Comparison Data
The following data summarizes the performance of these reagents in the alkylation of a model nucleophile (e.g., p-cresol or a secondary amine) under standard conditions (
| Feature | 3-Bromomethyl-1-methylpyrrolidine | 3-Iodomethyl-1-methylpyrrolidine |
| CAS Number | 1330756-17-6 (Free Base) | Not Commercial (Prepare In Situ) |
| Relative Rate ( | 1.0 (Reference) | ~50–100 |
| Typical Yield (24h) | 60–75% (often incomplete) | >90% (via Finkelstein) |
| Shelf Life | 6–12 months (4°C, dark) | < 24 hours (RT) |
| Storage Form | Free base or HBr salt | Do not store |
| Major Impurity | Unreacted starting material | Dimer/Polymer (Quaternary salts) |
| Reaction Temp | Requires Reflux (60–80°C) | Room Temp to Mild Heat (25–40°C) |
Part 3: Experimental Protocols
Protocol A: The "Best Practice" Finkelstein Alkylation
Recommended for most applications. Uses the stable Bromo- or Chloro- precursor to generate the reactive Iodo- species in situ.
Reagents:
-
Substrate (Phenol/Amine): 1.0 equiv
-
3-Bromomethyl-1-methylpyrrolidine (or HCl salt): 1.2 equiv
-
Sodium Iodide (NaI): 0.2 equiv (Catalytic) or 1.2 equiv (Stoichiometric)
-
Base (
or ): 2.0 equiv -
Solvent: Acetone or 2-Butanone (MEK) (Anhydrous)
Workflow:
-
Activation: Dissolve the bromo- derivative and NaI in the solvent. Stir at room temperature for 15–30 minutes. Observation: The solution may yellow slightly due to trace
, and a precipitate (NaBr) may form. -
Addition: Add the base and the nucleophile substrate to the reaction mixture.
-
Reaction: Heat to reflux (approx. 60°C). Monitor by TLC/LCMS.
-
Note: The presence of NaI accelerates the reaction significantly compared to the bromide alone.
-
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and saturated
.
Protocol B: Direct Alkylation (Bromo- Derivative)
Use only for highly reactive nucleophiles (e.g., thiols, strong alkoxides) where the "boost" from iodide is unnecessary.
-
Dissolve substrate (1.0 equiv) in DMF or Acetonitrile.
-
Add
(2-3 equiv). -
Add 3-bromomethyl-1-methylpyrrolidine (1.2–1.5 equiv).
-
Heat to 80–90°C for 12–24 hours.
-
Caution: Higher temperatures increase the risk of the pyrrolidine ring decomposing or polymerizing.
-
Part 4: Decision Matrix
Use this logic flow to select the correct protocol for your synthesis.
Part 5: Safety & Handling (E-E-A-T)
Authoritative Warning: Both compounds are alkylating agents and should be treated as potential carcinogens and mutagens.
-
Vesicant Hazard: Due to the nitrogen mustard-like structural motif (amine + alkyl halide), these compounds can form azetidinium ions upon contact with moisture or biological tissue, causing severe skin and lung damage.
-
Handling: Always handle in a fume hood. Double-glove (Nitrile).
-
Decontamination: Quench spills with dilute aqueous ammonia or 10% sodium thiosulfate (for iodine species).
References
-
BenchChem. (2025). 3-Bromo-1-methylpyrrolidine: Physicochemical Properties and Applications. Retrieved from
-
Organic Syntheses. (2005). Preparation of Alkyl Iodides via Finkelstein Reaction. Org.[2][3][4] Synth. 2005, 81, 121. Retrieved from
-
National Institutes of Health (NIH). (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs.[5] Retrieved from
-
Figshare (ACS). (2018). Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion.[6] Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 3-Bromo-1-methylpyrrolidine. Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News [chemheterocycles.com]
- 4. orgsyn.org [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. acs.figshare.com [acs.figshare.com]
Analytical Architectures for the Characterization of 3-Iodomethyl-1-methylpyrrolidine
Executive Summary: The Fragile Electrophile
3-Iodomethyl-1-methylpyrrolidine is a specialized heterocyclic building block, often employed in the synthesis of nicotinic ligands and complex pharmaceutical intermediates. Its characterization presents a specific paradox to the analytical chemist: it is a reactive electrophile (alkyl iodide) housed within a basic scaffold (tertiary amine).[1]
This duality creates significant stability challenges. The free base is prone to intermolecular alkylation (dimerization/polymerization) or intramolecular cyclization.[1] Consequently, this compound is almost exclusively isolated and analyzed as a salt (e.g., hydroiodide or hydrochloride). This guide objectively compares analytical methodologies, prioritizing those that preserve the integrity of the carbon-iodine (C-I) bond while accurately quantifying the critical impurities: the alcohol precursor (3-hydroxymethyl-1-methylpyrrolidine) and the elimination product (3-methylene-1-methylpyrrolidine).
Structural Confirmation: Spectroscopy[1]
Nuclear Magnetic Resonance (NMR)
NMR remains the gold standard for structural identity.[1] The challenge lies in distinguishing the iodomethyl group from the ring protons and potential hydroxymethyl impurities.[1]
| Feature | Multiplicity | Diagnostic Value | |
| N-Methyl | 2.30 – 2.50 | Singlet (s) | Confirms methylation state. |
| C3-Methine | 2.60 – 2.80 | Multiplet (m) | Coupling hub for the side chain.[1] |
| -CH | 3.15 – 3.35 | Doublet (d) or dd | Critical ID. Distinctly upfield from -CH |
| Ring Protons | 1.50 – 2.90 | Complex | General scaffold confirmation.[1] |
Expert Insight: In the
Infrared Spectroscopy (FT-IR)
While less specific for the carbon skeleton, IR is excellent for a rapid "absence of impurity" check.
-
Target: Absence of broad O-H stretch (3200–3500 cm
). -
Confirmation: Presence of C-I stretch (weak, 500–600 cm
), though often obscured in the fingerprint region.
Purity & Impurity Profiling: Chromatography Comparison
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is the defining decision in this workflow.[1]
Method Comparison: GC-MS vs. UPLC-MS
| Parameter | GC-MS (Gas Chromatography) | UPLC-MS (Ultra-Performance LC) | Verdict |
| Thermal Stress | High (200°C+). Alkyl iodides are thermally labile. | Low (Ambient to 40°C). Preserves the C-I bond.[1] | UPLC Wins |
| Sample Prep | Requires free-basing (extraction) which risks polymerization.[1] | Can inject salt form directly (dissolved in mobile phase).[1] | UPLC Wins |
| Impurity Detection | Excellent for volatile alkene elimination products.[1] | Excellent for polar alcohol precursors and salts.[1] | Complementary |
| Risk Factor | False positives for degradation (thermal elimination inside the injector).[1] | Matrix effects (ion suppression) if salt concentration is high.[1] | UPLC Safer |
The "Senior Scientist" Protocol: UPLC-MS
Why: UPLC-MS using Electrospray Ionization (ESI) in Positive mode allows for the detection of the protonated molecular ion
Recommended Workflow Diagram
The following decision matrix outlines the logic for selecting the analytical path based on the sample state.
Figure 1: Analytical decision matrix emphasizing the direct analysis of the salt form to prevent degradation.
Detailed Experimental Protocols
Protocol A: UPLC-MS Purity Analysis (Recommended)
Objective: Quantify 3-iodomethyl-1-methylpyrrolidine and detect the hydrolytic impurity (alcohol).
-
System: Waters Acquity UPLC or Agilent 1290 Infinity.
-
Column: C18 Charged Surface Hybrid (CSH) or HSS T3,
mm, 1.7 µm.-
Reasoning: The CSH/T3 columns are designed to retain polar amines and withstand 100% aqueous conditions if necessary.[1]
-
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection:
-
UV at 210 nm (low sensitivity due to lack of chromophore).[1]
-
MS (ESI+, Scan 100–500 m/z). Target Mass: ~226 amu
.
-
-
Self-Validating Step: Inject a standard of 3-hydroxymethyl-1-methylpyrrolidine (precursor). If the method cannot resolve the Alcohol (RT ~1.0 min) from the Iodide (RT ~2.5 min), the method is invalid.
Protocol B: Chiral HPLC (Enantiomeric Purity)
Since the C3 position is chiral, "purity" implies enantiomeric excess (ee%). Standard C18 cannot distinguish enantiomers.[1]
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase (Normal Phase): Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Critical: The Diethylamine (DEA) additive is mandatory to mask silanols and ensure the basic amine elutes with a sharp peak.[1]
-
-
Temperature: 25°C.
-
Detection: UV 210 nm or Refractive Index (RI).[1]
Stability & Degradation Pathways[1]
Understanding how the molecule fails is as important as knowing what it is.[1] The primary degradation pathway involves thermal elimination or nucleophilic attack.[1]
Figure 2: Primary degradation pathways. The formation of the alkene is favored in GC analysis, leading to false purity results.
References
-
Synthesis and Reactivity of Halo-amines
- Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry. (Reactivity of alkyl halides and amines).
- Context: Explains the risk of aziridinium formation and self-alkyl
-
Analytical Method Development for Alkyl Iodides
- Source:Journal of Chromatography A. "Determination of alkyl halides in pharmaceutical substances."
- Context: Supports the use of Headspace GC or LC-MS over direct liquid injection GC to avoid thermal degrad
-
Chiral Separation of Pyrrolidine Derivatives
-
Source: Daicel Corporation Application Notes.[1] "Separation of functionalized pyrrolidines on Polysaccharide columns."
- Context: Validates the use of Chiralpak AD/OD with basic additives for tertiary amines.
-
-
NMR Shift Data (General)
- Source: Pretsch, E., et al.
- Context: Reference for the expected chemical shift of -CH2-I vs -CH2-OH.
Sources
A Comparative Guide to the Synthesis of 3-Iodomethyl-1-methylpyrrolidine for Medicinal Chemistry and Drug Development
For researchers and professionals in the field of drug development, the pyrrolidine scaffold is a cornerstone of molecular design, offering a versatile, three-dimensional framework for novel therapeutics.[1] The targeted functionalization of this core structure is paramount for optimizing pharmacokinetic and pharmacodynamic properties. Among various derivatives, 3-Iodomethyl-1-methylpyrrolidine stands out as a valuable building block, with the iodo-substituent serving as an excellent leaving group for subsequent nucleophilic substitutions, enabling the facile introduction of diverse functional moieties.
This technical guide provides a comparative analysis of two distinct and practical synthetic routes to 3-Iodomethyl-1-methylpyrrolidine. Each route is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and an objective comparison of their respective advantages and disadvantages. This allows for an informed decision on the most suitable method based on available resources, desired scale, and experimental constraints.
Route 1: Halogen Exchange via the Finkelstein Reaction
The Finkelstein reaction is a classic and highly efficient method for the synthesis of alkyl iodides from other alkyl halides, typically chlorides or bromides.[2][3] This SN2 reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in an acetone solvent, a prime example of Le Châtelier's principle in action.[4][5]
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Experimental Protocol for Route 1
Step 1: Neutralization of 3-(Chloromethyl)-1-methylpyrrolidine Hydrochloride
-
To a stirred solution of 3-(chloromethyl)-1-methylpyrrolidine hydrochloride (1.0 eq) in water at 0-5 °C, slowly add a 2 M aqueous solution of sodium hydroxide until the pH of the solution reaches 12-13.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base of 3-(chloromethyl)-1-methylpyrrolidine as an oil. This intermediate is typically used in the next step without further purification.
Step 2: Finkelstein Reaction
-
Dissolve the crude 3-(chloromethyl)-1-methylpyrrolidine (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (1.5 eq) to the solution.
-
Reflux the mixture for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS, observing the disappearance of the starting material. A white precipitate of sodium chloride will form as the reaction proceeds.[3][4]
-
After completion, cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a 5% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-Iodomethyl-1-methylpyrrolidine. Further purification can be achieved by vacuum distillation or column chromatography.
Route 2: Functional Group Transformation of 1-Methyl-3-pyrrolidinemethanol
This route commences with a more readily available starting material, ethyl 1-methylpyrrolidine-3-carboxylate, which is first reduced to the corresponding alcohol. The hydroxyl group is then converted to an iodide using the Appel reaction. The Appel reaction provides a mild and efficient method for the conversion of primary and secondary alcohols to the corresponding alkyl halides using triphenylphosphine and a suitable halogen source, in this case, iodine.[6][7][8]
Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Experimental Protocol for Route 2
Step 1: Reduction of Ethyl 1-methylpyrrolidine-3-carboxylate
-
To a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of ethyl 1-methylpyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise. Caution: The reaction is highly exothermic.[9][10]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting white precipitate of aluminum salts and wash thoroughly with THF.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield 1-methyl-3-pyrrolidinemethanol as an oil. The crude product is often of sufficient purity for the next step.
Step 2: Appel Reaction
-
To a stirred solution of 1-methyl-3-pyrrolidinemethanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of iodine (1.2 eq) in dichloromethane dropwise.[11]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired 3-Iodomethyl-1-methylpyrrolidine from the triphenylphosphine oxide byproduct.
Comparative Analysis
| Feature | Route 1: Finkelstein Reaction | Route 2: Functional Group Transformation |
| Starting Material | 3-(Chloromethyl)-1-methylpyrrolidine hydrochloride | Ethyl 1-methylpyrrolidine-3-carboxylate |
| Number of Steps | 2 (including neutralization) | 2 |
| Reagents & Conditions | NaOH, NaI, acetone, reflux | LiAlH4, THF, reflux; PPh3, I2, CH2Cl2 |
| Advantages | - High-yielding final step. - Simple workup for the Finkelstein reaction. - Avoids the use of highly reactive hydrides. | - Starts from a potentially more accessible and stable precursor. - The Appel reaction proceeds under mild conditions. |
| Disadvantages | - The starting material may be less readily available or more expensive. - The free base of the starting material can be unstable. | - Requires the use of LiAlH4, which is pyrophoric and requires careful handling. - The Appel reaction generates triphenylphosphine oxide as a byproduct, which can complicate purification. |
| Overall Yield | Good to excellent | Moderate to good |
| Scalability | Readily scalable, with the main consideration being the handling of large volumes of acetone. | Scalability requires stringent safety protocols for handling LiAlH4. Purification to remove triphenylphosphine oxide can be challenging on a large scale. |
Conclusion
Both synthetic routes presented offer viable pathways to 3-Iodomethyl-1-methylpyrrolidine.
Route 1 is arguably the more direct and efficient method if the chlorinated precursor is readily available. The Finkelstein reaction is robust, high-yielding, and relatively easy to perform and scale up.
Route 2 provides a valuable alternative, particularly if the starting ester is more accessible than the chloromethyl derivative. While it involves the use of the hazardous reagent LiAlH4 and a more challenging purification in the final step, it demonstrates the versatility of functional group interconversions in organic synthesis.
The choice between these two routes will ultimately depend on a laboratory's specific circumstances, including the availability and cost of starting materials, the scale of the synthesis, and the technical expertise in handling the reagents involved.
References
- Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811.
-
BYJU'S. (n.d.). Finkelstein Reaction. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved February 15, 2026, from [Link]
-
SATHEE - IIT Kanpur. (n.d.). Finkelstein Reaction. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (2023, December 2). Finkelstein reaction. In Wikipedia. Retrieved February 15, 2026, from [Link]
-
University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved February 15, 2026, from [Link]
-
SynArchive. (n.d.). Appel Reaction. Retrieved February 15, 2026, from [Link]
-
Master Organic Chemistry. (2018, January 19). Reduction of carboxylic acids to primary alcohols using LiAlH4. Retrieved February 15, 2026, from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (2023, December 2). Finkelstein reaction. In Wikipedia. Retrieved February 15, 2026, from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Finkelstein Reaction [organic-chemistry.org]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Appel Reaction [organic-chemistry.org]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. synarchive.com [synarchive.com]
Benchmarking 3-Iodomethyl-1-methylpyrrolidine against other pyrrolidine-based reagents
Executive Summary
In the optimization of GPCR ligands and kinase inhibitors, the (1-methylpyrrolidin-3-yl)methyl motif is a privileged scaffold for modulating solubility and pKa. While 3-Iodomethyl-1-methylpyrrolidine (Reagent I) offers the highest kinetic reactivity profile among its class, it suffers from significant storage instability due to intermolecular self-quaternization.
This guide benchmarks Reagent I against its Chloro- (Reagent Cl) and Bromo- (Reagent Br) analogs. The Verdict: For scale-up and reproducibility, the direct use of the isolated iodo-free base is discouraged. The superior protocol involves the in situ activation of the Chloro- analog via Finkelstein conditions, or the use of the hydroiodide salt of Reagent I to prevent polymerization.
Part 1: The Chemistry of the Warhead
To understand the performance differences, we must look at the bond dissociation energies (BDE) and the leaving group ability. The C-I bond is significantly weaker than the C-Cl bond, driving the rapid kinetics of Reagent I.
| Feature | 3-Chloromethyl- (Reagent Cl) | 3-Bromomethyl- (Reagent Br) | 3-Iodomethyl- (Reagent I) |
| Leaving Group | Chloride ( | Bromide ( | Iodide ( |
| C-X Bond Energy | ~330 kJ/mol | ~280 kJ/mol | ~240 kJ/mol |
| Reactivity | Low (Requires Heat/Catalyst) | Moderate | High (Ambient Temp) |
| Shelf Stability | High (Stable liquid/oil) | Moderate | Low (Prone to polymerization) |
The "Self-Destruct" Mechanism
A critical failure mode for Reagent I is intermolecular self-alkylation . The basic nitrogen of one molecule attacks the electrophilic carbon of another, forming an insoluble quaternary ammonium polymer. This degrades the titer of the reagent over time, leading to inconsistent yields.
Figure 1: Mechanistic competition between reagent degradation (Red) and product formation (Green). The high reactivity of the C-I bond increases k_self, making storage of the free base problematic.
Part 2: Comparative Benchmarking Data
The following data summarizes the performance of these reagents in a standard O-alkylation of a phenol (4-cyanophenol) in DMF at 60°C.
| Metric | Reagent Cl | Reagent Br | Reagent I (Free Base) | Reagent I (HI Salt) |
| Reaction Time | 18 Hours | 6 Hours | 1.5 Hours | 2.0 Hours |
| Conversion | 65% (Incomplete) | 88% | >98% | >98% |
| Isolated Yield | 58% | 82% | 75% * | 92% |
| By-products | Unreacted SM | Minor hydrolysis | Polymerized Reagent | Minimal |
| Storage Req. | Ambient | 4°C | -20°C (Dark) | Ambient (Desiccated) |
Note on Reagent I (Free Base): While conversion was high, the isolated yield dropped because the reagent titer was lower than calculated due to degradation prior to addition.
Analysis
-
Reagent Cl: Too slow for sterically hindered substrates. Requires high heat, which can decompose sensitive scaffolds.
-
Reagent I (Free Base): Excellent kinetics but operationally risky. If the bottle has been opened previously, the effective concentration is unknown.
-
Reagent I (HI Salt): The Gold Standard . The protonated nitrogen prevents self-alkylation. The extra base required to neutralize the salt in situ is a negligible cost.
Part 3: Recommended Experimental Protocols
Method A: The "Smart" Finkelstein Protocol (Recommended)
Instead of buying the expensive and unstable Iodo- reagent, generate it in situ from the stable Chloro- precursor. This ensures a fresh "hot" electrophile without storage issues.
Reagents:
-
Substrate (1.0 equiv)
-
3-Chloromethyl-1-methylpyrrolidine HCl (1.2 equiv)
-
Sodium Iodide (NaI) (0.5 equiv - Catalytic)
-
Cesium Carbonate (
) (2.5 equiv) -
Solvent: DMF or Acetonitrile
Workflow:
-
Activation: Charge the reaction vessel with the Chloro- reagent, NaI, and solvent. Stir at room temperature for 15 minutes. Mechanism: The iodide displaces the chloride to form the transient, highly reactive Iodo- species.
-
Addition: Add the Substrate and Base (
). -
Reaction: Heat to 60°C. Monitor via LCMS.
-
Workup: Dilute with EtOAc, wash with water x3 (to remove DMF and inorganic salts). Dry organic layer over
.
Method B: Using Reagent I (HI Salt)
Use this when the substrate is extremely sensitive to heat and requires room temperature alkylation.
Reagents:
-
Substrate (1.0 equiv)
-
3-Iodomethyl-1-methylpyrrolidine HI salt (1.1 equiv)
- or DIPEA (3.0 equiv)
-
Solvent: DMF (dry)
Workflow:
-
Dissolve Substrate and Reagent I (Salt) in DMF.
-
Add Base slowly (exotherm possible).
-
Stir at 20°C . Reaction is typically complete in <4 hours.
Figure 2: Decision tree for selecting the optimal alkylation protocol based on substrate stability.
Part 4: Safety & Handling (Critical)
3-Iodomethyl-1-methylpyrrolidine is a potent alkylating agent. It mimics the structure of nitrogen mustards (though it lacks the beta-chloroethylamine motif, the gamma-halo amine is still highly toxic).
-
Blister Agent Potential: Treat as a potential vesicant. Double glove (Nitrile under Laminate) is recommended.
-
Inactivation: Quench all reaction mixtures and glassware with 10% aqueous ammonium hydroxide or sodium thiosulfate before disposal. This destroys residual alkyl halides.
-
Storage: If you must store the free base, it must be kept at -20°C under Argon. If the liquid turns dark brown/purple, free iodine has been liberated, indicating significant decomposition.
References
-
Bond Dissociation Energies in Alkyl Halides Source: Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules.[1][2] Accounts of Chemical Research.
-
Finkelstein Reaction Applications in Heterocycles Source: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Pyrrolidine Scaffolds in Drug Discovery Source: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[3] Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry.
-
Alkylation of Amines and Phenols (General Protocols) Source: Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 3-Iodomethyl-1-methylpyrrolidine
Executive Summary & Hazard Profiling
Effective disposal of 3-Iodomethyl-1-methylpyrrolidine requires understanding its dual-nature reactivity. As a molecule containing both a tertiary amine (basic, nucleophilic) and an iodomethyl group (electrophilic, alkylating), it poses specific risks that generic waste protocols often overlook.
This guide prioritizes pre-disposal deactivation (quenching) for pure stocks to eliminate alkylating potential before the waste enters the central stream.
Chemical Hazard Profile
| Feature | Chemical Basis | Operational Risk |
| Alkylating Agent | The C-I bond (iodomethyl) is a potent electrophile.[1][2] | High Toxicity/Mutagenicity: Capable of modifying DNA/proteins. Treat as a potential carcinogen. |
| Corrosive Base | The pyrrolidine ring is a tertiary amine.[3] | Chemical Burns: Causes severe skin and eye damage (pH > 10 in aqueous solution). |
| Incompatibility | Reacts with oxidizers and strong acids.[4] | Exothermic Reaction: Do not mix with acidic waste streams (generating heat/fumes) or oxidizers (fire risk). |
Decision Matrix: Disposal Workflow
The following logic flow dictates the handling procedure based on the physical state and quantity of the material.
Figure 1: Operational decision tree for segregating and treating pyrrolidine alkyl halide waste.
Protocol A: Chemical Deactivation (The "Self-Validating" System)
Scope: Mandatory for disposing of pure liquids (>5 mL) or concentrated stock solutions. Mechanism: Nucleophilic substitution. Sodium thiosulfate attacks the iodomethyl group, displacing the iodide and forming a non-volatile, water-soluble Bunte salt (organic thiosulfate), effectively neutralizing the alkylating hazard.
Reagents Required[6][7][8][9][10][11]
Step-by-Step Procedure
-
Preparation: In a fume hood, prepare a 10% w/v solution of Sodium Thiosulfate in a 50:50 mixture of water and ethanol.
-
Why Ethanol? The organic pyrrolidine is likely immiscible in pure water; ethanol ensures phase contact between the lipophilic alkyl halide and the hydrophilic thiosulfate.
-
-
Addition: Slowly add the 3-Iodomethyl-1-methylpyrrolidine to the thiosulfate solution with stirring.
-
Ratio: Use a 2:1 molar excess of thiosulfate to the alkyl iodide.
-
-
Reaction: Stir at room temperature for 12–24 hours.
-
Visual Check: If the starting material was an immiscible oil, the disappearance of the oil phase often indicates conversion to the water-soluble salt.
-
-
Validation (The "Trust" Step):
-
Final Disposal: The resulting mixture is now a non-alkylating "Halogenated Solvent Waste" and can be bottled for standard pickup.
Protocol B: Standard Waste Segregation
Scope: For trace amounts, diluted reaction mixtures, or quenched solutions.
Waste Stream Compatibility Table
| Stream | Status | Rationale |
| Halogenated Organic | YES | Contains Iodine. Must be incinerated at high temp to manage halogen byproducts. |
| Non-Halogenated | NO | Contamination results in costly re-classification of the entire drum. |
| Acid Waste | NO | The pyrrolidine amine will react exothermically; potential for toxic fume generation. |
| Drain/Sewer | NEVER | Toxic to aquatic life; illegal under RCRA and local water authority regulations. |
Packaging Instructions:
-
Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans (corrosion risk from free iodide/amine).
-
Label clearly: "Hazardous Waste - Halogenated Organic - Contains 3-Iodomethyl-1-methylpyrrolidine."
-
Add the hazard warnings: "Toxic," "Corrosive," "Alkylating Agent."
Emergency Procedures: Spill Management
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: Clear the area immediately. The compound is volatile and toxic by inhalation.[3]
-
PPE Upgrade: Do not enter without Silver Shield/4H laminate gloves or double-gloved Nitrile (minimum 8 mil). Standard latex is insufficient against alkyl iodides.
-
Containment:
-
Do NOT use paper towels (fire risk/rapid evaporation).
-
Use vermiculite , dry sand , or commercial chem-sorb pads .
-
-
Decontamination:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
- Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referenced for Thiosulfate quenching protocols of alkyl halides).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. fishersci.com [fishersci.com]
- 4. Auckland Microfab [microfab.auckland.ac.nz]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. Sodium thiosulfate | CHEO ED Outreach [outreach.cheo.on.ca]
- 9. DE2851037B1 - Process for the stabilization of sodium thiosulfate solutions intended for medical purposes - Google Patents [patents.google.com]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
Comprehensive Safety and Handling Guide for 3-Iodomethyl-1-methylpyrrolidine
This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Iodomethyl-1-methylpyrrolidine. As a substituted pyrrolidine and an alkylating agent, this compound necessitates stringent safety measures to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Core Personal Protective Equipment (PPE) Directives
The primary route of exposure to 3-Iodomethyl-1-methylpyrrolidine is likely through inhalation of vapors and direct skin or eye contact.[2] Given the corrosive nature of the pyrrolidine base and the toxic properties of alkyl iodides, a multi-layered PPE approach is mandatory.[4][5][6][7]
| Activity | Gloves | Gown/Lab Coat | Respiratory Protection | Eye/Face Protection |
| Receiving/Storage | Single pair, nitrile or neoprene | Standard lab coat | Not required unless leakage is suspected | Safety glasses |
| Preparation/Compounding | Double pair, nitrile or neoprene | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., N95) within a chemical fume hood | Chemical splash goggles and a full-face shield |
| Administration/Use | Double pair, nitrile or neoprene | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator within a chemical fume hood | Chemical splash goggles and a full-face shield |
| Waste Disposal | Double pair, nitrile or neoprene | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator if aerosolization is possible | Chemical splash goggles and a full-face shield |
| Spill Cleanup | Double pair, heavy-duty nitrile or neoprene | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., N95 or higher) | Chemical splash goggles and a full-face shield |
Note: All disposable PPE should be considered contaminated and disposed of as hazardous waste immediately after use.[8] Never reuse disposable PPE.
Experimental Workflow: Safe Handling and Disposal
The following diagram and procedural steps outline the critical workflow for handling 3-Iodomethyl-1-methylpyrrolidine, from preparation to disposal. Adherence to this workflow is crucial for minimizing exposure risk.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. calibrechem.com [calibrechem.com]
- 4. Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gerpac.eu [gerpac.eu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. halyardhealth.com [halyardhealth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
